molecular formula C13H17BrN2O2 B1389605 4-[(2-Bromoacetyl)amino]-N-butylbenzamide CAS No. 1138442-71-3

4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Cat. No.: B1389605
CAS No.: 1138442-71-3
M. Wt: 313.19 g/mol
InChI Key: UEKNAYKRFSATRC-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]-N-butylbenzamide is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Bromoacetyl)amino]-N-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Bromoacetyl)amino]-N-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-3-8-15-13(18)10-4-6-11(7-5-10)16-12(17)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKNAYKRFSATRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-[(2-Bromoacetyl)amino]-N-butylbenzamide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide, a specialized chemical intermediate and potential covalent probe. While specific experimental data for this exact compound is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for researchers, chemists, and drug development professionals. We will explore its core chemical properties, logical synthetic pathways with detailed protocols, predictive spectroscopic signatures for characterization, and its principal applications as a reactive tool in chemical biology and medicinal chemistry. The guide is structured to provide both foundational knowledge and actionable, field-proven insights into the handling and utilization of this versatile molecule.

Molecular Structure and Physicochemical Properties

4-[(2-Bromoacetyl)amino]-N-butylbenzamide is a bifunctional organic molecule built upon a central benzamide scaffold. Its structure is characterized by two key amide linkages and a reactive alkyl halide moiety.

The core structure consists of a benzene ring substituted at positions 1 and 4. The N-butylbenzamide group at one end provides a lipophilic tail, influencing solubility and potential interactions with hydrophobic pockets in biological targets. At the other end, the 4-amino position is acylated with a bromoacetyl group. This terminal bromoacetyl moiety is the molecule's primary reactive center, functioning as an electrophile capable of forming covalent bonds with nucleophiles.

Core Chemical Data

The following table summarizes the key computed and inferred properties of the molecule.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 4-[(2-Bromoacetyl)amino]-N-butylbenzamideNomenclature Standard
CAS Number Not assigned in public databases.N/A
Molecular Formula C₁₃H₁₇BrN₂O₂Derived from structure; identical to tert-butyl analogue.[1]
Molecular Weight 313.2 g/mol Calculated from molecular formula.[1]
Predicted Appearance White to off-white crystalline powder.Based on common appearance of related benzamide derivatives.[2][3][4]
Predicted Solubility Limited solubility in water; soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents like dichloromethane.Inferred from the properties of similar benzamide structures.[2]

Synthesis and Reactivity

The synthesis of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide is most logically achieved via a two-step sequence starting from a commercially available precursor. This strategy involves the initial formation of a stable benzamide intermediate, followed by the introduction of the reactive bromoacetyl group.

Overall Synthetic Workflow

The workflow is designed for efficiency and control, separating the amide bond formation from the installation of the reactive alkylating group. This prevents unwanted side reactions and simplifies purification.

G cluster_0 Step A: Amide Formation cluster_1 Step B: Acylation A 4-Aminobenzoyl chloride C 4-Amino-N-butylbenzamide A->C DCM, Base (e.g., Et3N) B n-Butylamine B->C E 4-[(2-Bromoacetyl)amino]-E-butylbenzamide C->E Aprotic Solvent (e.g., THF), Base D Bromoacetyl bromide D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and represent a validated approach.

Protocol 2.2.1: Synthesis of Intermediate 4-Amino-N-butylbenzamide

This procedure details the formation of the core benzamide structure through nucleophilic acyl substitution.

  • Rationale: The use of 4-aminobenzoyl chloride, the more reactive derivative of 4-aminobenzoic acid, allows the reaction to proceed readily at low temperatures.[4] An organic base like triethylamine is used to neutralize the HCl byproduct, preventing protonation of the amine nucleophiles and driving the reaction to completion. The aqueous workup sequence is critical for removing unreacted starting materials and the resulting salt.

  • Methodology:

    • To a stirred solution of n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, ~0.2 M), add a solution of 4-aminobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the acid chloride by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 4-amino-N-butylbenzamide as a solid.

Protocol 2.2.2: Synthesis of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

This step introduces the reactive electrophilic group onto the aromatic amine.

  • Rationale: This is a standard acylation of an aromatic amine. The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive bromoacetyl bromide. A non-nucleophilic base may be added to scavenge the HBr byproduct, although the reaction often proceeds without it.

  • Methodology:

    • Dissolve 4-amino-N-butylbenzamide (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.[5]

    • Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to proceed at room temperature for 2-4 hours. Monitor progress by TLC.

    • If a precipitate (product or HBr salt) forms, it can be collected by filtration. Alternatively, the reaction mixture can be concentrated in vacuo.

    • The crude solid is then triturated with a solvent like diethyl ether to remove impurities, filtered, and dried to yield the final product, 4-[(2-Bromoacetyl)amino]-N-butylbenzamide.

Reactivity Profile

The primary site of reactivity is the carbon atom bearing the bromine. The adjacent carbonyl group withdraws electron density, making this carbon highly electrophilic and an excellent substrate for Sₙ2 reactions. It is a potent alkylating agent, particularly for soft nucleophiles like thiols. This targeted reactivity is the basis for its utility as a covalent probe in biological systems.

Spectroscopic Characterization (Predictive Analysis)

While no public spectra for this specific molecule are available, its structure allows for a highly confident prediction of its key spectroscopic features. These predictions are essential for confirming the identity and purity of the synthesized material.

TechniquePredicted Data
¹H NMR δ (ppm): ~9.5-10.5 (s, 1H, Ar-NH-CO), ~8.0-8.5 (br t, 1H, CO-NH-Bu), ~7.6-7.8 (d, 2H, Ar-H), ~7.5-7.7 (d, 2H, Ar-H), ~4.1 (s, 2H, Br-CH₂-CO), ~3.3 (q, 2H, NH-CH₂), ~1.5-1.6 (m, 2H, CH₂), ~1.3-1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).
¹³C NMR δ (ppm): ~167 (C=O, butylamide), ~165 (C=O, bromoacetamide), ~142 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~40 (NH-CH₂), ~31 (CH₂), ~29 (Br-CH₂), ~20 (CH₂), ~14 (CH₃).
IR (cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960, 2870 (Aliphatic C-H stretch), ~1670 (Amide I C=O stretch), ~1640 (Amide I C=O stretch), ~1530 (Amide II N-H bend).[3]
Mass Spec (EI) m/z: Molecular ion peak showing a characteristic 1:1 isotopic pattern for bromine at 312/314 (M⁺/M⁺+2) . Key fragments would correspond to loss of the butyl group, bromoacetyl moiety, and other standard amide cleavages.[6]

Applications in Research and Drug Development

The utility of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide stems directly from its bromoacetyl functional group, which acts as a "warhead" for covalent modification.

Covalent Labeling and Cross-Linking

This molecule is an ideal candidate for use as a covalent probe or cross-linking agent in chemical biology and proteomics. The bromoacetyl group selectively reacts with the sulfhydryl (thiol) group of cysteine residues in proteins under physiological conditions to form a stable thioether bond. This property can be exploited for several applications:

  • Activity-Based Protein Profiling (ABPP): If the benzamide scaffold targets a specific protein family, this compound can be used to irreversibly label active sites containing a reactive cysteine.

  • Mapping Binding Sites: By covalently attaching to a target protein, the molecule allows for subsequent enzymatic digestion and mass spectrometry analysis (MS/MS) to identify the exact location of the modified cysteine residue, thus mapping the binding pocket.

  • Cross-linking Studies: It can be used to link a protein of interest to other binding partners that also possess a reactive nucleophile.

G Compound 4-[(2-Bromoacetyl)amino]-Compound-butylbenzamide Product Covalently Modified Protein (Protein-S-CH₂-...) Compound->Product Nucleophilic Attack Protein Protein with Cysteine Residue (Protein-SH) Protein->Product Byproduct HBr Product->Byproduct +

Caption: Covalent modification of a protein cysteine by the compound.

Intermediate in Pharmaceutical Synthesis

The molecule serves as a versatile building block.[7] The reactive handle allows for its conjugation to other molecules of interest, such as peptides, reporters (fluorophores), or affinity tags (biotin), to create more complex chemical probes. It can also be a key intermediate in the synthesis of targeted covalent inhibitors (TCIs), a class of drugs that can offer enhanced potency and duration of action.[8]

Safety and Handling

  • Hazard Class: As a bromoacetyl derivative, this compound is a potent alkylating agent. It should be considered a lachrymator and an irritant to the skin, eyes, and respiratory tract.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

  • Vulcanchem. (n.d.). 4-amino-N-(tert-butyl)benzamide - 93483-71-7.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. SCBT.
  • PubChem. (n.d.). 4-[(2-Bromoacetyl)amino]benzamide. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Rsc.org.
  • Chemtrep. (n.d.). 4-amino-n-(tert-butyl)benzamide cas:93483-71-7.
  • Sinfoo Biotech. (n.d.). 4-[(2-bromoacetyl)amino]-n-ethylbenzamide.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.
  • Charris, J., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC.
  • NIST. (n.d.). Benzamide, N-butyl-. NIST WebBook.
  • Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

Analytical Characterization of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, allowing for prolonged target engagement and high biochemical efficiency[1]. A critical structural motif in this domain is the α-haloacetamide warhead, which facilitates irreversible binding to nucleophilic cysteine residues within target proteins[2].

This whitepaper provides an in-depth technical framework for the spectroscopic characterization of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (Chemical Formula: C13H17BrN2O2). As a bifunctional molecule featuring a hydrophobic N-butylbenzamide moiety for non-covalent pocket recognition and a highly reactive bromoacetamide group for covalent tethering, its structural integrity is paramount. Herein, we detail the causality-driven methodologies for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) required to validate this compound before deployment in biological assays.

Structural Context and Analytical Strategy

The molecule consists of a central para-substituted benzene ring flanked by two distinct amide functionalities. The analytical strategy must account for the inherent reactivity of the bromoacetamide group. Because the half-life of α-bromoacetamides can be highly sensitive to nucleophiles and protic environments[1], our spectroscopic workflows are specifically designed to prevent artifactual degradation during analysis.

NMR spectroscopy provides atomic-level elucidation of the molecular backbone and the chemical environment of the nuclei[3], which is essential for confirming the para-substitution pattern and the intact aliphatic chains. Concurrently, HRMS leverages the unique isotopic signature of the bromine atom to act as a built-in diagnostic tracer for the warhead's integrity[4].

SpectroscopicWorkflow A Synthesis of C13H17BrN2O2 B Sample Prep (Aprotic Solvents) A->B C 1H & 13C NMR (Resonance Analysis) B->C D ESI-HRMS (Isotope Profiling) B->D E Structural & Purity Validation C->E D->E

Workflow for the spectroscopic validation of the bromoacetamide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the structure of small molecules in drug discovery[5]. For 4-[(2-Bromoacetyl)amino]-N-butylbenzamide, the primary challenge is observing the exchangeable amide protons while preventing the solvolysis of the reactive α-carbon.

Methodological Causality: Solvent and Temperature Selection
  • Solvent Choice (DMSO-d6): Protic solvents such as Methanol-d4 (MeOD) are strictly avoided. Deuterium exchange in protic solvents would rapidly obliterate the critical N-H signals of both the benzamide and bromoacetamide groups. Furthermore, trace nucleophiles in alcohols can slowly react with the bromoacetyl warhead via an SN2 mechanism. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because it is aprotic, provides excellent solubility for bis-amides, and strongly hydrogen-bonds with NH protons, shifting them downfield and sharpening their signals for accurate integration.

  • Temperature Control (298 K): Experiments are conducted at standard room temperature. Elevated temperatures are avoided to prevent thermal degradation of the electrophilic warhead.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the lyophilized compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Self-Validation Check: Ensure the solution is completely clear. Particulates degrade magnetic field homogeneity, leading to poor line shape (shimming errors).

  • Acquisition (1H NMR): Acquire data at 400 MHz or higher. Use a standard single-pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the aliphatic protons.

  • Acquisition (13C NMR): Acquire data at 100 MHz using proton decoupling (e.g., zgpg30). Set the number of scans to

    
     512 due to the lower gyromagnetic ratio and natural abundance of 13C.
    
Quantitative Data Presentation: NMR Assignments

Table 1: Expected 1H and 13C NMR Spectral Data (DMSO-d6)

Position / Moiety1H Chemical Shift (δ, ppm)Multiplicity & Integration13C Chemical Shift (δ, ppm)Assignment Rationale
Bromoacetamide NH ~10.50Singlet (br), 1H-Strongly deshielded by the adjacent carbonyl and aromatic ring.
Benzamide NH ~8.35Triplet (br), 1H-Coupled to the adjacent N-CH2 group of the butyl chain.
Aromatic (ortho to C=O) ~7.80Doublet, 2H (J ≈ 8.5 Hz)~128.2AA'BB' system; deshielded by the electron-withdrawing carbonyl.
Aromatic (ortho to NH) ~7.65Doublet, 2H (J ≈ 8.5 Hz)~118.5AA'BB' system; slightly shielded relative to the carbonyl ortho protons.
Bromoacetyl CH2 ~4.05Singlet, 2H~31.2Deshielded by both the highly electronegative bromine and the carbonyl.
Butyl N-CH2 ~3.25Quartet/Multiplet, 2H~39.5Deshielded by the adjacent amide nitrogen.
Butyl Aliphatic CH2 ~1.50Multiplet, 2H~31.0Standard aliphatic chain resonance.
Butyl Aliphatic CH2 ~1.30Multiplet, 2H~19.8Standard aliphatic chain resonance.
Butyl Terminal CH3 ~0.90Triplet, 3H (J ≈ 7.3 Hz)~13.9Terminal methyl group.
Carbonyls (C=O) --165.5, 164.8Characteristic amide carbonyl resonances.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides exact mass determination and structural confirmation via fragmentation. For halogenated compounds, the isotopic distribution is a highly predictable and analytically tractable feature[4]. Bromine exists naturally as two isotopes, 79Br (50.69%) and 81Br (49.31%). This creates a distinct 1:1 doublet for the molecular ion separated by approximately 2 m/z units.

Methodological Causality: Ionization and Mobile Phase
  • Ionization Source: Electrospray Ionization in positive mode (ESI+) is utilized. The basicity of the amide nitrogens makes them excellent proton acceptors, yielding a robust [M+H]+ signal.

  • Mobile Phase Selection: A mixture of LC-MS grade Acetonitrile and Water supplemented with 0.1% Formic Acid is used. Crucial Insight: Nucleophilic additives (such as ammonium acetate in methanol) must be strictly avoided. The bromoacetamide warhead is highly susceptible to nucleophilic attack; using inappropriate buffers will result in artifactual substitution reactions in the ion source, leading to false mass peaks and masking the true purity of the compound.

Step-by-Step HRMS Protocol
  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • System Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Self-Validating Injection: Inject a blank solvent sample first to establish a baseline and rule out carryover.

  • Acquisition: Inject the sample and acquire full-scan MS data (m/z 100–1000). Isolate the [M+H]+ precursor for MS/MS fragmentation using Higher-energy Collisional Dissociation (HCD).

  • Isotopic Validation: Analyze the M and M+2 peaks. If the ratio deviates significantly from 1:1, or if the M+2 peak is missing, the bromoacetyl group has degraded (e.g., hydrolyzed to a hydroxyl group), and the batch must be discarded.

Quantitative Data Presentation: MS Assignments

Table 2: Exact Mass and Isotopic Pattern (ESI+)

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Diagnostic Significance
[M+H]+ (79Br) C13H1879BrN2O2+313.0546Primary molecular ion.
[M+H]+ (81Br) C13H1881BrN2O2+315.0526Confirms the presence of intact Bromine (1:1 ratio with 79Br).
[M+Na]+ (79Br) C13H1779BrN2O2Na+335.0366Sodium adduct (common in ESI+).
Fragment: Loss of Br C13H17N2O2+233.1285Confirms the lability of the C-Br bond during collision-induced dissociation.

Application: Monitoring Covalent Target Engagement

Once the structural integrity of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide is validated, it can be utilized in biological assays. Covalent inhibitors function through a two-step mechanism: initial reversible binding (characterized by Ki) followed by an irreversible chemical reaction (characterized by kinact)[6].

When the bromoacetamide warhead reacts with a target protein's cysteine residue, it undergoes an SN2 nucleophilic substitution. The thiolate of the cysteine displaces the bromide ion, forming a stable thioether bond. Mass spectrometry is the gold standard for verifying this covalent modification[2]. The successful formation of the adduct is confirmed by a mass shift in the intact protein corresponding to the addition of the inhibitor minus the mass of Hydrogen Bromide (HBr), accompanied by the complete loss of the 1:1 bromine isotopic signature[4].

CovalentMechanism A Target Protein (Reactive Cysteine -SH) C Non-Covalent Complex A->C B 4-[(2-Bromoacetyl)amino]- N-butylbenzamide B->C D SN2 Nucleophilic Attack C->D E Irreversible Thioether Adduct (Loss of Br Isotope Pattern) D->E - HBr

Mechanism of irreversible covalent inhibition via SN2 attack on the bromoacetamide warhead.

References

  • Nuclear magnetic resonance spectroscopy - Wikipedia. wikipedia.org. 3

  • NMR Spectroscopy Revolutionizes Drug Discovery. spectroscopyonline.com. 5

  • Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase. tandfonline.com. 2

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. acs.org. 4

  • Recent Advances in Covalent Drug Discovery. nih.gov. 1

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. researchgate.net. 6

Sources

A Comprehensive Technical Guide to the Solubility of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a new chemical entity (NCE) is a cornerstone property that dictates its therapeutic potential and developmental trajectory.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water, which can lead to inadequate and variable bioavailability, hindering clinical success.[1][3] A thorough understanding and empirical determination of a compound's solubility in various solvent systems are therefore not merely procedural steps but critical investigative milestones. This guide provides an in-depth exploration of the solubility characteristics of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide, a compound of interest for its potential pharmacological applications. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the expected solubility profile of this molecule, thereby empowering researchers and drug development professionals with the foundational knowledge to advance their scientific endeavors.

Physicochemical Profile of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

To understand the solubility of a compound, one must first appreciate its intrinsic physicochemical properties. While specific experimental data for 4-[(2-Bromoacetyl)amino]-N-butylbenzamide is not extensively published, we can infer its likely characteristics by examining its constituent parts and related molecules.

The core structure is a benzamide, substituted at the 4-position with a (2-bromoacetyl)amino group and on the amide nitrogen with a butyl group. Key features influencing solubility include:

  • Molecular Weight: The molecular weight of the parent compound, 4-[(2-bromoacetyl)amino]benzamide, is 257.08 g/mol .[4] The addition of a butyl group (C4H9) to the amide nitrogen will increase the molecular weight and likely decrease aqueous solubility due to increased molecular size and hydrophobicity.[5]

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups capable of hydrogen bonding: two amide groups (-C(=O)NH-) and a carbonyl group (-C=O). These groups can act as both hydrogen bond donors and acceptors.[6] The presence of these groups suggests potential solubility in polar solvents.

  • Lipophilicity: The N-butyl group and the benzene ring contribute to the molecule's lipophilicity, or its affinity for non-polar environments.[7] The presence of the bromine atom also adds to the lipophilicity. This suggests that the compound will likely exhibit solubility in non-polar organic solvents.[8]

  • LogP (Octanol-Water Partition Coefficient): While the exact LogP is not available, the presence of both polar and non-polar regions suggests an intermediate value. A higher LogP generally correlates with lower aqueous solubility.[7] The parent compound, 4-[(2-bromoacetyl)amino]benzamide, has a computed XLogP3 of 0.8, indicating a moderate level of lipophilicity.[4] The addition of the N-butyl group would be expected to increase this value.

Based on this structural analysis, 4-[(2-Bromoacetyl)amino]-N-butylbenzamide is predicted to be a compound with limited aqueous solubility but better solubility in a range of organic solvents, particularly those with moderate to high polarity that can engage in hydrogen bonding.

Theoretical Framework: The Principles of Solvation

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility.[9][10] This concept is rooted in the intermolecular forces between the solute (the compound being dissolved) and the solvent.[8] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[11]

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and can form strong hydrogen bonds. They are most effective at dissolving polar and ionic compounds.[12] The polar amide groups in 4-[(2-Bromoacetyl)amino]-N-butylbenzamide are expected to interact favorably with polar solvents.

  • Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and interact primarily through weaker van der Waals forces.[9] They are best suited for dissolving nonpolar solutes. The benzene ring and the N-butyl chain of the target molecule will favor interactions with nonpolar solvents.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at dissolving a wide range of compounds, including those with both polar and non-polar characteristics.[13]

The solubility of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide in a given solvent will therefore be a balance between the solubilizing effects of its polar functional groups and the opposing influence of its non-polar hydrocarbon and halogenated moieties.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility is paramount for pre-formulation studies and drug development.[14] Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.[15][16]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[16] The shake-flask method is the gold standard for its determination.[17][18][19]

Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the maximum concentration of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide that can be dissolved in a given solvent at equilibrium.

Materials:

  • 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 4-[(2-Bromoacetyl)amino]-N-butylbenzamide to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[20]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[17][21] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[21]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.[17]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.[17]

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[17]

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.

Diagram of the Shake-Flask Method Workflow

G A Add excess solid to solvent B Equilibrate on shaker (24-72 hours) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Quantify by HPLC D->E

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer.[15][22] This high-throughput method is commonly used in early drug discovery for rapid screening.[23][24]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide by measuring light scattering from precipitated particles.

Materials:

  • 4-[(2-Bromoacetyl)amino]-N-butylbenzamide stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microtiter plates (e.g., 96-well)

  • Plate reader with nephelometry capabilities

  • Liquid handling system (optional, for high-throughput)

Procedure:

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[25]

  • Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Mixing and Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).[25]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[25]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Diagram of the Kinetic Solubility Workflow

G A Dispense DMSO stock into microplate B Add aqueous buffer to achieve desired concentrations A->B C Incubate plate B->C D Measure light scattering (Nephelometry) C->D E Determine precipitation point D->E

Caption: Workflow for determining kinetic solubility.

Predicted Solubility Profile of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

While experimental data is the ultimate determinant, a predicted solubility profile can guide solvent selection for various applications.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amide groups can form hydrogen bonds, but the non-polar regions of the molecule will limit extensive solubility, especially in water.[6]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileModerate to HighThese solvents can effectively solvate both the polar and non-polar parts of the molecule through dipole-dipole interactions without the steric hindrance of a dense hydrogen-bonding network.[13]
Nonpolar Hexane, Toluene, DichloromethaneLow to ModerateThe N-butyl group and the aromatic ring will have favorable interactions with these solvents, but the polar amide groups will be poorly solvated, limiting overall solubility.[8][9]

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide. The interplay of its polar and non-polar functionalities suggests a nuanced solubility profile, with limited aqueous solubility but potentially good solubility in polar aprotic solvents. The detailed experimental protocols for both thermodynamic and kinetic solubility provide researchers with the necessary tools to empirically validate these predictions. A thorough characterization of this compound's solubility is an indispensable step in its journey from a promising chemical entity to a potential therapeutic agent, enabling informed decisions in formulation development, toxicity studies, and ultimately, clinical application.[14]

References

  • National Center for Biotechnology Information.

  • American Pharmaceutical Review.

  • National Center for Biotechnology Information.

  • Benchchem.

  • Veranova.

  • BMG LABTECH.

  • AxisPharm.

  • AZoLifeSciences.

  • Enamine.

  • Raytor.

  • ResearchGate.

  • BioDuro.

  • Fiveable.

  • Chemistry LibreTexts.

  • National Center for Advancing Translational Sciences.

  • PubMed.

  • Pharmaguideline.

  • World Health Organization.

  • ResearchGate.

  • World Health Organization.

  • ResearchGate.

  • AAT Bioquest.

  • National Center for Biotechnology Information.

  • ACS Publications.

  • Montana State University Billings.

  • Life Chemicals.

  • PubMed.

  • ResearchGate.

  • Open Oregon Educational Resources.

  • Asian Journal of Chemistry.

  • WuXi AppTec.

  • Lund University Publications.

  • BYJU'S.

  • Chemistry LibreTexts.

  • PubChem.

Sources

Methodological & Application

Application Note: Mapping Ligandable Cysteines using 4-[(2-Bromoacetyl)amino]-N-butylbenzamide in Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Chemical Biology and Fragment-Based Drug Discovery (FBDD).

Executive Summary

The expansion of the "druggable" proteome relies heavily on the discovery of cryptic, allosteric, and functional binding pockets. Fragment-based ligand discovery (FBLD) utilizing electrophilic small molecules has revolutionized this space by permanently trapping transient protein states. This application note details the theoretical framework and a robust, self-validating protocol for deploying 4-[(2-Bromoacetyl)amino]-N-butylbenzamide —a targeted covalent fragment—in competitive Activity-Based Protein Profiling (ABPP) workflows.

By following this guide, researchers can quantitatively map the specific cysteine residues engaged by this bromoacetamide-based fragment across the native human proteome, facilitating hit-to-lead optimization and target deconvolution.

Scientific Rationale & Mechanism of Action

The Role of Bromoacetamides in Covalent Discovery

While iodoacetamides are highly reactive and often used as pan-cysteine profiling probes, their extreme reactivity can lead to non-specific alkylation, making them suboptimal as therapeutic leads. Conversely, chloroacetamides are highly stable but may miss transiently accessible or lower-nucleophilicity cysteines. Bromoacetamides , such as the electrophilic warhead in 4-[(2-Bromoacetyl)amino]-N-butylbenzamide, offer a "Goldilocks" reactivity profile [1]. They undergo an SN2 nucleophilic substitution with thiolate anions (Cys-S⁻) at physiological pH, driven by the leaving group propensity of the bromide ion.

The Recognition Scaffold

The N-butylbenzamide moiety serves as the non-covalent recognition element. Before the irreversible covalent bond forms, the fragment must first bind reversibly to a protein pocket (characterized by the binding affinity,


). The local proximity dramatically increases the effective concentration of the bromoacetamide near the target cysteine, driving the irreversible inactivation step (

).
Competitive ABPP Principle

To determine where 4-[(2-Bromoacetyl)amino]-N-butylbenzamide binds globally, we employ competitive ABPP [2]. The native proteome is treated with the fragment. Successfully engaged cysteines are covalently blocked. Subsequently, a universal alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) is added to label all remaining unliganded cysteines. A reduction in MS/MS signal for a specific peptide in the fragment-treated group versus the vehicle (DMSO) control definitively identifies a binding event.

G Cys Target Protein (Nucleophilic Cys-SH) Adduct Covalent Adduct (Thioether Linkage) Cys->Adduct SN2 Alkylation Frag 4-[(2-Bromoacetyl)amino]- N-butylbenzamide Frag->Adduct -HBr Probe IA-Alkyne Probe (Cannot Bind) Adduct->Probe Steric/Chemical Blockade

Mechanism of covalent cysteine alkylation and subsequent probe blockade.

Experimental Design & Causality (E-E-A-T)

A successful chemoproteomic experiment is a self-validating system. Every step is designed to preserve biological relevance while maximizing analytical sensitivity:

  • Native Lysates over Denatured Proteins: We perform fragment incubation in non-denatured lysates. Protein folding and multi-protein complexes modulate the pKa of cysteine residues. Denaturing the proteome would expose buried structural disulfides and cysteines, generating false-positive reactivity profiles.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): We use a small alkyne tag on the pan-reactive probe rather than a bulky fluorophore or biotin [3]. Large tags can sterically hinder the probe from accessing deep pockets. The bulky Biotin-Azide handle is only "clicked" on after the covalent labeling is complete.

  • Isotopic or Label-Free Quantification (LFQ): To ensure trustworthiness, biological triplicates are mandatory. LFQ allows for unlimited multiplexing across different fragment concentrations, while Tandem Mass Tags (TMT) provide higher throughput for single-concentration screens.

G L 1. Native Proteome Lysate (Maintains Cys pKa & folding) T 2. Fragment Incubation (DMSO vs. Bromoacetamide) L->T P 3. IA-Alkyne Labeling (Tags unliganded cysteines) T->P C 4. CuAAC Click Chemistry (Biotin-Azide attachment) P->C E 5. Streptavidin Enrichment & On-Bead Tryptic Digestion C->E M 6. LC-MS/MS & Quantitative Analysis (LFQ/TMT) E->M

Step-by-step competitive chemoproteomic workflow for fragment screening.

Step-by-Step Protocol: Competitive ABPP Workflow

Proteome Preparation
  • Harvest Cells: Culture HEK293T or target disease cell lines to 80% confluency. Wash with ice-cold PBS.

  • Lysis: Resuspend cell pellets in ice-cold PBS containing protease inhibitors (EDTA-free to prevent metal chelation issues later). Lyse via probe sonication (10 cycles, 1 sec on / 1 sec off, 30% amplitude) on ice.

  • Clarification: Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to exactly 2.0 mg/mL in PBS.

Fragment Incubation
  • Aliquot: Transfer 500 µL of the normalized proteome (1 mg total protein) into low-binding microcentrifuge tubes (n=3 for DMSO, n=3 for Fragment).

  • Treatment: Add 5 µL of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (10 mM stock in DMSO) to yield a final concentration of 100 µM. Add 5 µL of pure DMSO to the control tubes.

  • Incubation: Incubate at 37°C for 60 minutes with gentle rotation. Causality: 37°C mimics physiological binding kinetics, while 60 minutes is sufficient for SN2 covalent trapping without excessive non-specific degradation.

Probe Labeling
  • Universal Tagging: Add 5 µL of Iodoacetamide-alkyne (IA-alkyne, 10 mM stock in DMSO) to all tubes for a final concentration of 100 µM.

  • Incubation: Incubate at room temperature (RT) for 1 hour in the dark.

CuAAC (Click Chemistry)
  • Reagent Assembly: To each 500 µL sample, sequentially add the following click reagents (vortexing gently after each addition):

    • 10 µL of Biotin-PEG3-Azide (10 mM in DMSO)

    • 10 µL of TCEP (50 mM in freshly prepared MS-grade water)

    • 30 µL of TBTA ligand (1.7 mM in 1:4 DMSO:t-Butanol)

    • 10 µL of CuSO₄ (50 mM in MS-grade water)

  • Reaction: Incubate at RT for 1 hour. Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA stabilizes Cu(I) to prevent proteome precipitation and oxidative damage.

Protein Precipitation & Enrichment
  • Precipitation: Add 500 µL of ice-cold methanol, 125 µL of chloroform, and 250 µL of MS-grade water. Vortex vigorously and centrifuge at 5,000 × g for 10 minutes.

  • Wash: Carefully remove the upper and lower liquid phases, leaving the protein disk intact. Wash the disk twice with 1 mL of cold methanol.

  • Solubilization: Resuspend the pellet in 500 µL of 1.2% SDS in PBS. Heat at 90°C for 5 minutes.

  • Enrichment: Dilute the sample with 5 mL of PBS (reducing SDS to 0.12%). Add 100 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

On-Bead Digestion & LC-MS/MS
  • Washing: Wash beads sequentially with 1% SDS in PBS (x2), pure PBS (x3), and MS-grade water (x3) to remove all non-covalently bound proteins.

  • Digestion: Resuspend beads in 500 µL of 2 M Urea in 100 mM TEAB buffer. Add 1 mM DTT (15 min at 65°C) and 5 mM Iodoacetamide (30 min at RT in dark) to alkylate non-probe-bound cysteines.

  • Trypsinization: Add 2 µg of Sequencing Grade Trypsin. Incubate overnight at 37°C with shaking.

  • Elution: Collect the supernatant (containing the non-probe-modified tryptic peptides). Note: For site-of-modification analysis, a cleavable linker (e.g., TEV or Azobenzene) must be used to elute the probe-bound peptides.

  • Analysis: Desalt peptides using C18 StageTips and analyze via an Orbitrap LC-MS/MS system using Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA).

Data Presentation & Interpretation

Quantitative proteomics data is analyzed by calculating the ratio of peptide intensity in the DMSO control versus the Fragment-treated sample. A high ratio (Control/Fragment) indicates that 4-[(2-Bromoacetyl)amino]-N-butylbenzamide successfully outcompeted the IA-alkyne probe for that specific cysteine.

Table 1: Representative Target Identification Data Summary

Gene NameProtein NameCys SiteLog₂ Fold Change (DMSO / Frag)-Log₁₀(p-value)Interpretation
EGFR Epidermal growth factor receptorCys7974.855.2Primary Hit. Strong covalent engagement at the known kinase active site.
KRAS GTPase KRasCys1183.124.1Secondary Hit. Significant allosteric pocket binding by the N-butylbenzamide scaffold.
GAPDH Glyceraldehyde-3-phosphate dehydrogenaseCys1520.150.8Non-Hit. Highly reactive catalytic cysteine, but no structural affinity for the fragment.
STAT3 Signal transducer and activator of transcription 3Cys4682.953.5Novel Hit. Putative cryptic pocket identified; requires orthogonal validation.

Note: True hits typically exhibit a Log₂FC > 2.0 (indicating >75% target occupancy by the fragment) and a p-value < 0.05 across biological triplicates.

References

  • Proteome-wide covalent ligand discovery in native biological systems Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., Chatterjee, S., Lanning, B. R., Teijaro, J. R., Olson, A. J., Wolan, D. W., & Cravatt, B. F. (2016). Nature, 534(7608), 570–574. URL:[Link][1][2]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Annual Review of Biochemistry, 77, 383–414. URL:[Link][3][4]

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Journal of the American Chemical Society, 125(16), 4686–4687. URL:[Link][5]

Sources

Application Note: Covalent Ligand Screening using 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for utilizing 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (herein referred to as 4-BAB ) as a model electrophilic fragment in covalent ligand screening. 4-BAB represents a class of "scout fragments" containing a reactive


-bromoacetamide warhead designed to map solvent-accessible cysteine residues on protein targets. Unlike reversible binders, 4-BAB forms an irreversible thioether bond with nucleophilic residues, requiring specific screening workflows. This guide covers intrinsic reactivity validation (GSH assay), intact protein mass spectrometry screening, and site-identification protocols, providing a robust framework for Fragment-Based Drug Discovery (FBDD).

Chemical Biology Profile

Before initiating screening, the researcher must understand the physicochemical and reactive properties of the probe. 4-BAB combines a lipophilic recognition element (N-butylbenzamide) with a highly reactive electrophile.

PropertySpecification
Compound Name 4-[(2-Bromoacetyl)amino]-N-butylbenzamide
Warhead

-Bromoacetamide (

)
Mechanism

Alkylation (Nucleophilic Substitution)
Primary Target Cysteine Thiolates (

)
Secondary Targets Histidine (Imidazole), Lysine (Amine) at elevated pH (>8.0)
Molecular Weight ~313.19 Da
Mass Shift (

M)
+233.1 Da (Adduct formation results in loss of HBr)
Intrinsic Reactivity Moderate to High (More reactive than chloroacetamides/acrylamides)
Reaction Mechanism

The bromoacetamide warhead functions via an


 mechanism where the thiolate anion of a cysteine residue attacks the 

-carbon, displacing the bromide ion.

ReactionMechanism Protein Protein Target (Cys-SH) TS Transition State [S...C...Br] Protein->TS Nucleophilic Attack Ligand 4-BAB (R-NH-CO-CH2-Br) Ligand->TS Product Covalent Adduct (Protein-S-CH2-CO-NH-R) TS->Product Irreversible Bond Byproduct HBr (Leaving Group) TS->Byproduct

Figure 1: Mechanism of Action. The cysteine thiolate attacks the methylene carbon of the bromoacetyl group, resulting in irreversible thioether formation.

Protocol 1: Intrinsic Reactivity Assay (GSH)

Objective: To determine the chemical stability and promiscuity of 4-BAB. Rationale: Bromoacetamides are highly reactive. If the compound reacts with Glutathione (GSH) too rapidly (


 min), it acts as a non-specific alkylator (PAINS) and should be flagged as a "pan-assay interference" risk.
Materials
  • Buffer: PBS, pH 7.4 (Do NOT use DTT or TCEP; they are nucleophiles and will destroy the probe).

  • Internal Standard: Indomethacin or similar non-reactive compound.

  • Detection: LC-MS (ESI+).

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of 4-BAB in DMSO.

  • Reaction Mix: Prepare a solution containing:

    • 50

      
      M 4-BAB.
      
    • 500

      
      M Reduced Glutathione (GSH) (10-fold excess to ensure pseudo-first-order kinetics).
      
    • 10

      
      M Internal Standard.
      
    • PBS pH 7.4 (Total volume 1 mL).

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze parent compound depletion via LC-MS.

Data Analysis

Calculate the half-life (


) using the exponential decay equation:



Acceptance Criteria:

  • 
     min:  Highly reactive (High risk of off-target toxicity).
    
  • 
     min:  Ideal "Goldilocks" zone for covalent probes.
    
  • 
     min:  Low reactivity (May require proximity-driven bonding).
    

Protocol 2: Primary Screen (Intact Protein MS)

Objective: To validate covalent labeling of the specific protein target. Rationale: Unlike fluorescence assays, Mass Spectrometry provides direct evidence of stoichiometry and modification.

Materials
  • Target Protein: Purified protein domain (e.g., KRAS, BTK) at 5-10

    
    M in PBS.
    
  • Control: Protein pre-incubated with Iodoacetamide (blocks Cys) to prove specificity.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Methodology
  • Incubation:

    • Mix Protein (5

      
      M) with 4-BAB (50 
      
      
      
      M, 10x excess).
    • Incubate for 60 minutes at Room Temperature.

    • Critical: Ensure DMSO concentration is < 2%.

  • Desalting (Crucial Step):

    • Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) or use online LC desalting (C4 cartridge).

    • Why? To remove non-covalently bound excess ligand which causes ion suppression.

  • MS Acquisition:

    • Inject onto LC-MS (C4 column, water/acetonitrile gradient with 0.1% Formic Acid).

    • Acquire spectra in ESI+ mode.

  • Deconvolution:

    • Use MaxEnt1 or equivalent software to deconvolute the multiply charged envelope to zero-charge mass.

Data Interpretation

Look for the characteristic mass shift.

  • Mass of 4-BAB: 313.19 Da.

  • Leaving Group (HBr): 80.91 Da.

  • Expected Mass Shift (

    
    M): +233.1 Da .
    
ObservationInterpretation
WT Mass Only No reaction. Cysteine is inaccessible or oxidized.
WT + 233 Da Mono-adduct. Successful specific labeling.
WT + 466 Da Di-adduct. Promiscuous labeling (multiple Cys modified).
WT + 313 Da Non-covalent binding (HBr not lost) – Rare for bromoacetyls.

Protocol 3: Competition Assay (Specificity Check)

Objective: To prove the fragment binds to the functional site (e.g., ATP pocket).

  • Pre-incubation: Incubate Protein (5

    
    M) with a known high-affinity reversible inhibitor (saturated, 50 
    
    
    
    M) for 30 mins.
  • Challenge: Add 4-BAB (50

    
    M) and incubate for 60 mins.
    
  • Readout: Perform Intact Protein MS (Protocol 2).

  • Result:

    • No Labeling: The reversible inhibitor blocked the site. 4-BAB is site-specific.

    • Labeling Persists: 4-BAB binds to a different, allosteric cysteine (or is non-specific).

Workflow Visualization

ScreeningWorkflow Library 4-BAB Preparation (10mM DMSO) QC QC: GSH Reactivity (Exclude if t1/2 < 15min) Library->QC Incubation Protein Incubation (1:10 Ratio, 1h) QC->Incubation Pass Desalt Desalting/Cleanup (Remove excess ligand) Incubation->Desalt MS Intact Protein MS (ESI-TOF) Desalt->MS Analysis Data Analysis (Look for +233 Da) MS->Analysis

Figure 2: Screening Workflow. From library preparation to mass spectral validation.

Troubleshooting & Best Practices

  • pH Sensitivity: Bromoacetamides are pH sensitive.

    • pH < 7.0: Reaction slows significantly (Cys is protonated).

    • pH > 8.0: Specificity drops (Lysine/Histidine reactivity increases).

    • Recommendation: Maintain pH 7.4 - 7.6 strictly.

  • Buffer Components:

    • Avoid: DTT,

      
      -Mercaptoethanol, TCEP (nucleophiles).
      
    • Use: TCEP-HCl can be used if pH is strictly controlled, but it is safer to perform labeling on pre-reduced protein without reducing agents in the labeling buffer.

  • Solubility: The N-butyl group increases lipophilicity. Ensure DMSO concentration is kept at 2-5% to prevent precipitation of the fragment, but run a DMSO-only control to ensure protein stability.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature. [Link]

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. [Link]

  • Flanagan, J. J., et al. (2014). A Covalent Fragment Screening Approach for the Discovery of Inhibitors of the Deubiquitinating Enzyme UCH-L1. ChemBioChem. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay Protocol. Domainex Services. [Link]

Sources

Application Note: Covalent Fragment-Based Screening Using 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A comprehensive protocol for the identification of targeted covalent inhibitors via cysteine-directed tethering and intact protein mass spectrometry. Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery.

Abstract

Fragment-based drug discovery (FBDD) is a cornerstone of modern hit-to-lead campaigns. However, traditional fragments often suffer from low binding affinities (


 in the millimolar range), requiring highly sensitive biophysical techniques for detection. Covalent fragment screening overcomes this limitation by coupling a weak, reversible binding event with an irreversible bond-forming step [1].

This application note details the use of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide , a prototypical electrophilic fragment, in a cysteine-directed screening cascade. By leveraging intact protein liquid chromatography-mass spectrometry (LC-MS) and Quantitative Irreversible Tethering (qIT), this protocol provides a self-validating system to distinguish genuine target-directed binding from non-specific pan-reactivity.

Mechanistic Rationale of the Bromoacetamide Probe

The compound 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (Chemical Formula:


, Monoisotopic Mass: 312.05 Da) is engineered with two distinct functional domains:
  • The Recognition Element (N-butylbenzamide): Provides non-covalent interactions (hydrogen bonding via the amide, hydrophobic packing via the butyl and phenyl groups) to direct the fragment to specific sub-pockets on the target protein's surface.

  • The Electrophilic Warhead (

    
    -bromoacetamide):  Acts as a chemical trap. Bromoacetamides are highly reactive 
    
    
    
    -haloacetamides that undergo an
    
    
    nucleophilic substitution with the thiolate anion of unoxidized cysteine residues [2].

Causality in Probe Selection: Why use a bromoacetamide instead of a milder acrylamide? In fragment screening, the initial non-covalent binding affinity is exceptionally weak. The high intrinsic reactivity (


) of the bromoacetamide compensates for this low affinity, allowing the transient binding event to be efficiently "trapped" as a covalent adduct. The resulting loss of hydrogen bromide (HBr) yields a highly specific mass shift of +232.1 Da  on the target protein, which serves as our primary analytical readout.

Mechanism Frag Fragment (Bromoacetamide) Complex Non-Covalent Complex Frag->Complex K_d Prot Target Protein (Free Cys-SH) Prot->Complex Adduct Covalent Adduct (ΔMass = +232.1 Da) Complex->Adduct k_inact (SN2)

Caption: Kinetic mechanism of targeted covalent inhibition via SN2 alkylation.

Experimental Workflow

The following workflow ensures high-throughput screening while systematically eliminating false positives caused by assay interference or hyper-reactive electrophiles.

Workflow Target 1. Target Protein Prep (TCEP Reduced, No Tris/DTT) Incubation 2. Covalent Incubation (Fragment + Target + GSH) Target->Incubation LCMS 3. Intact LC-MS Analysis (Time-course monitoring) Incubation->LCMS HitID 4. Hit Identification (Calculate REF & Labeling %) LCMS->HitID Mapping 5. Peptide Mapping (LC-MS/MS Site Confirmation) HitID->Mapping

Caption: Workflow for covalent fragment screening via intact mass spectrometry.

Critical Reagent Preparation & Quality Control

As a Senior Application Scientist, I cannot overstate the importance of buffer selection in covalent screening. The integrity of your assay relies entirely on preventing premature quenching of the electrophile.

  • Buffer Selection: Use 20 mM HEPES or PBS (pH 7.4). Strictly avoid Tris buffers. Tris contains a primary amine that can slowly react with

    
    -haloacetamides over the course of a 24-hour incubation, depleting your fragment concentration.
    
  • Reducing Agents (Critical Causality): Cysteine-directed tethering requires the target cysteines to be fully reduced (free thiols). However, standard reducing agents like Dithiothreitol (DTT) or

    
    -mercaptoethanol (BME) contain free thiols that will rapidly scavenge the bromoacetamide fragment [3].
    
    • Mandatory Substitution: You must use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 – 1.0 mM. TCEP reduces disulfides via a phosphine mechanism and does not react with electrophilic fragments.

Step-by-Step Protocol: Intact Protein LC-MS Screening

This protocol utilizes intact mass spectrometry to detect the +232.1 Da mass shift indicative of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide binding [4].

Step 1: Protein Preparation
  • Thaw the purified target protein on ice.

  • Perform buffer exchange using a PD-10 desalting column or Zeba spin column into the assay buffer: 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4.

  • Dilute the protein to a final working concentration of 2.0 µM .

Step 2: Fragment Incubation (Time-Course)
  • Prepare a 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide in 100% LC-MS grade DMSO.

  • In a 384-well polypropylene plate, dispense 20 µL of the 2.0 µM protein solution per well.

  • Add 0.1 µL of the fragment stock using an acoustic liquid handler (e.g., Echo 550) or a high-precision pin tool to achieve a final fragment concentration of 50 µM (25-fold molar excess, 0.5% DMSO final).

  • Seal the plate and incubate at Room Temperature (22°C).

  • Self-Validation Check: Pull 5 µL aliquots at

    
    , 
    
    
    
    , and
    
    
    . Time-dependent labeling is the hallmark of a true covalent binder. Instantaneous 100% labeling often indicates a non-specific, hyper-reactive aggregator.
Step 3: LC-MS Acquisition
  • Quench the reaction aliquots by adding 1 µL of 5% Formic Acid (lowering pH to ~3.0 protonates the thiolate, halting the

    
     reaction).
    
  • Inject 2 µL onto a C4 or C8 reverse-phase column (e.g., Waters MassPREP micro-desalting column) connected to an ESI-TOF mass spectrometer.

  • Run a rapid 3-minute gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar deconvolution software to obtain the intact monoisotopic mass.

Data Analysis & Interpretation

To ensure trustworthiness, raw labeling percentage is insufficient. Bromoacetamides are inherently reactive; therefore, we must prove that the labeling is target-directed (driven by the N-butylbenzamide moiety's affinity) rather than purely chemically driven.

We utilize Quantitative Irreversible Tethering (qIT) [1]. In parallel to the protein screen, the fragment is incubated with 2.0 µM Glutathione (GSH). We calculate the observed rate of protein labeling (


) against the intrinsic chemical reactivity with GSH (

) to derive the Rate Enhancement Factor (REF) .


Table 1: Interpretation of qIT Data for Hit Triage
CompoundTarget

(

)
GSH

(

)
REFLabeling @ 24hAssessment
4-[(2-Bromoacetyl)...] 4.5 x

1.2 x

37.5 85% (+232.1 Da) Specific Covalent Hit
Control Fragment A8.1 x

7.5 x

1.08< 5%Non-binder
Control Fragment B9.5 x

8.8 x

1.07100% (Multiple adducts)Pan-reactive (False Positive)

Insight: A REF > 10 indicates that the non-covalent recognition element is actively recruiting the warhead to the binding site, overcoming the entropic barrier of the reaction. The 4-[(2-Bromoacetyl)amino]-N-butylbenzamide demonstrates a strong REF, validating its utility as a specific probe.

Secondary Validation: Peptide Mapping

Once intact LC-MS confirms the +232.1 Da mass shift, you must verify which cysteine was modified to rule out allosteric denaturation or surface-exposed artifact labeling.

  • Denaturation & Digestion: Denature the labeled protein with 8M Urea. Alkylate remaining free cysteines with iodoacetamide (adds +57 Da). Digest overnight with Trypsin at 37°C.

  • LC-MS/MS: Analyze the peptide fragments via tandem mass spectrometry.

  • Identification: Search the MS/MS spectra for the target cysteine-containing peptide exhibiting a static modification of +232.12 Da . The absence of the +57 Da iodoacetamide mass on that specific residue confirms it was occupied by the bromoacetamide fragment.

References

  • Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening. NIH PubMed Central.[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[Link]

  • Extended tethering approach for rapid identification of ligands.
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.[Link]

Application Note: Mapping Ligandable Cysteines using 4-[(2-Bromoacetyl)amino]-N-butylbenzamide in Competitive ABPP

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists

Scientific Rationale & Mechanism of Action

In the rapidly expanding field of covalent drug discovery, Fragment-Based Ligand Discovery (FBLD) coupled with Activity-Based Protein Profiling (ABPP) has emerged as a premier strategy for identifying novel druggable pockets. 4-[(2-Bromoacetyl)amino]-N-butylbenzamide is a rationally designed electrophilic fragment that serves as a powerful tool in this chemoproteomic workflow.

Structural Causality: Why this specific probe?

The efficacy of this molecule relies on a synergistic dual-action design:

  • The Recognition Scaffold (N-butylbenzamide): The hydrophobic N-butyl chain and the aromatic benzamide core drive reversible, non-covalent interactions with lipophilic binding pockets on target proteins. This affinity-driven binding drastically increases the local concentration of the probe at the binding site.

  • The Electrophilic Warhead (

    
    -Bromoacetamide):  Once anchored in the pocket, the highly reactive 
    
    
    
    -bromoacetamide moiety is positioned in close proximity to adjacent nucleophiles. While iodoacetamides can be promiscuous and chloroacetamides often exhibit sluggish kinetics, bromoacetamides offer an optimal kinetic "sweet spot." They undergo a rapid
    
    
    reaction specifically with the highly nucleophilic thiolate anions of hyper-reactive cysteines, forming an irreversible covalent bond while minimizing off-target lysine or histidine labeling.

Mechanism Cys Target Protein (Cys-S⁻ Thiolate) Intermediate SN2 Transition State (Thiolate attack on α-carbon) Cys->Intermediate Nucleophilic Attack Probe 4-[(2-Bromoacetyl)amino]- N-butylbenzamide Probe->Intermediate Electrophilic Warhead Adduct Irreversible Covalent Protein-Probe Adduct Intermediate->Adduct Br⁻ Leaving Group

Mechanism of covalent modification of target cysteines by the alpha-bromoacetamide electrophile.

Experimental Strategy: Competitive isoTOP-ABPP

Because 4-[(2-Bromoacetyl)amino]-N-butylbenzamide is a "fragment" lacking a built-in reporter tag (such as an alkyne or biotin), its protein targets cannot be directly enriched. Instead, it must be utilized in a Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) format [1].

The Logic of Competition: The proteome is first incubated with the bromoacetamide fragment. If the fragment binds a pocket and covalently modifies a resident cysteine, that specific residue is sterically and chemically blocked. Subsequently, a broad-spectrum universal probe (e.g., Iodoacetamide-alkyne, IA-alkyne) is added to label all remaining unreacted cysteines. By comparing the labeling intensity of the fragment-treated sample against a vehicle-treated control using quantitative mass spectrometry, researchers can identify the specific cysteines engaged by the fragment (indicated by a loss of MS signal).

Workflow Lysate 1. Proteome Extract (Native, Non-Reducing Conditions) Incubation 2. Incubate with Fragment (4-[(2-Bromoacetyl)amino]-N-butylbenzamide) Lysate->Incubation Labeling 3. Label remaining active Cys with IA-Alkyne (Universal Probe) Incubation->Labeling Click 4. CuAAC Click Chemistry (Isotopic Biotin-Azide + Reporter) Labeling->Click Enrichment 5. Streptavidin Enrichment & On-Bead Trypsin Digestion Click->Enrichment LCMS 6. LC-MS/MS Analysis & Target Identification Enrichment->LCMS

Competitive ABPP workflow utilizing the bromoacetamide fragment to map ligandable cysteines.

Step-by-Step Protocols

Protocol A: Proteome Preparation and Competitive Labeling

Critical Causality Note:Never use reducing agents (DTT,


-mercaptoethanol, or TCEP) during lysis or storage. These reagents contain free thiols or phosphines that will instantly react with and quench the bromoacetamide electrophile, yielding false-negative results.
  • Cell Lysis: Harvest cells (e.g., MDA-MB-231 or HEK293T) and wash with cold PBS. Lyse in DPBS containing MS-grade protease inhibitors (EDTA-free) using probe sonication (15s on/off, 3 cycles, 4°C).

  • Clarification: Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction.

  • Normalization: Determine protein concentration using a BCA assay. Dilute the proteome to exactly 2.0 mg/mL in DPBS.

  • Fragment Incubation (Competition):

    • Test Sample: Add 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (final concentration 50 µM from a 50x DMSO stock).

    • Control Sample: Add an equivalent volume of DMSO vehicle.

    • Incubate both for 1 hour at 37°C to allow the fragment to achieve thermodynamic equilibrium and subsequent covalent trapping.

  • Universal Labeling: Add IA-alkyne (100 µM final) to both samples. Incubate for 1 hour at room temperature in the dark to label all unengaged hyper-reactive cysteines [2].

Protocol B: Validation Checkpoint (Self-Validating System)

Before proceeding to expensive LC-MS/MS, validate the competition via Gel-Based ABPP.

  • Take a 50 µL aliquot from both Test and Control samples.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Rhodamine-Azide reporter.

  • Resolve on SDS-PAGE and scan for in-gel fluorescence.

  • Validation: You should observe a global banding pattern in the control, with specific bands showing reduced fluorescence in the test sample, confirming that the fragment successfully outcompeted the IA-alkyne at specific molecular weights.

Protocol C: CuAAC (Click) Chemistry and Enrichment
  • Click Reaction: To the remaining 1.95 mL of proteome, add the following reagents sequentially (vortexing between additions):

    • Heavy (Test) or Light (Control) TEV-cleavable Biotin-Azide (100 µM)

    • TCEP (1 mM) (Note: Added here to reduce Cu(II) to Cu(I). It will quench unreacted probes, which is desired at this stage).

    • TBTA ligand (100 µM) (Stabilizes Cu(I) in aqueous solution).

    • CuSO

      
       (1 mM)
      
  • Incubate for 1 hour at room temperature.

  • Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of cold PBS. Centrifuge at 5,000 × g for 10 min to precipitate proteins. Wash the pellet twice with cold methanol to remove unreacted click reagents.

  • Enrichment: Resuspend the pellet in 1.2% SDS/PBS. Dilute to 0.2% SDS with PBS. Add 100 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.

Protocol D: On-Bead Digestion and LC-MS/MS
  • Stringent Washing: Wash beads sequentially with 1% SDS (x2), 8M Urea (x2), and PBS (x3). Causality: This stringent wash removes all non-covalently bound proteins, ensuring only probe-modified peptides are analyzed.

  • Digestion: Resuspend beads in 2M Urea/PBS. Add 1 mM DTT (30 min, 65°C) and 5 mM Iodoacetamide (30 min, RT, dark) to alkylate non-probe-modified cysteines. Add 2 µg sequencing-grade Trypsin and digest overnight at 37°C.

  • Peptide Elution: Collect the supernatant (unmodified peptides). Elute the probe-modified peptides by incubating the beads with TEV protease (if using a TEV-cleavable tag) or by boiling in 0.1% TFA.

  • Analysis: Desalt peptides using C18 StageTips and analyze via LC-MS/MS on an Orbitrap mass spectrometer [3].

Data Presentation & Quantitative Analysis

In isoTOP-ABPP, the mass spectrometer quantifies the ratio (


) of the Light isotopic signal (DMSO control) to the Heavy isotopic signal (Fragment-treated).
  • An

    
     value 
    
    
    
    indicates no competition (the fragment did not bind).
  • An

    
     value 
    
    
    
    (or
    
    
    inhibition) indicates significant covalent engagement by the bromoacetamide fragment at that specific cysteine residue.

Table 1: Representative Quantitative Profiling Data for 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Target ProteinUniprot IDCysteine ResidueLight/Heavy Ratio (

)
Calculated % InhibitionFunctional Implication
Caspase-3P42574Cys1631.19%No significant binding; off-target.
Cathepsin BP07858Cys298.588%Strong target engagement at active site.
GAPDHP04406Cys1521.216%Background reactivity threshold.
STAT3P40763Cys7124.276%Putative novel allosteric binding pocket.

Note: Data presented is illustrative to demonstrate the interpretation of competitive ABPP ratios.

References

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Bhat, S., Yu, R. S., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. URL: [Link]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. URL: [Link]

  • Bateman, L. A., Zaro, B. W., Chuh, K. N., & Pratt, M. R. (2017). Optimization of electrophilic fragment screening for covalent ligand discovery. Chemical Science, 8(11), 7485-7491. URL: [Link]

Troubleshooting & Optimization

challenges in mass spec data analysis for "4-[(2-Bromoacetyl)amino]-N-butylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (BABA-butyl)

Executive Summary

You are likely using 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (hereafter referred to as BABA-butyl ) as an electrophilic fragment in a Covalent Fragment-Based Drug Discovery (FBDD) campaign. This molecule contains a bromoacetamide warhead designed to alkylate nucleophilic cysteine residues on your target protein.

While powerful, bromoacetamides introduce unique mass spectrometry (MS) data analysis challenges compared to reversible binders. This guide addresses the three most common support tickets we receive: unexpected mass shifts, isotopic pattern confusion, and distinguishing specific vs. non-specific adducts.

Part 1: The "Missing Mass" Phenomenon

User Query: "I incubated my protein with the probe (MW 313.2), but the mass shift on the protein is only ~232 Da. Is my probe degrading?"

Technical Diagnosis: This is not degradation; this is the correct chemistry. Unlike reversible ligands where the complex mass is simply


, covalent labeling involves a substitution reaction where atoms are lost.

The Mechanism: BABA-butyl reacts via an


 mechanism. The sulfur atom of the cysteine attacks the 

-carbon of the acetamide, displacing the Bromine atom.
  • Leaving Group: Bromide (

    
    ).
    
  • Displaced Atom: The proton (

    
    ) from the cysteine thiol is lost to the buffer.
    
  • Net Mass Change: You must subtract the mass of Hydrogen Bromide (HBr) from the molecular weight of the probe.

Quantitative Data Table: Mass Shift Calculation

ComponentFormulaMonoisotopic Mass (Da)Calculation Logic
Intact Probe

312.05 (

)
Base MW
Bromine Loss

-78.92Leaving group
Hydrogen Loss

-1.01Lost from Protein Cysteine
Net Adduct Mass

232.12 Expected Mass Shift

Key Insight: If you see a mass shift of +312/314 Da, your probe is non-covalently associated (stuck) to the protein or you are looking at a background ion. The covalent adduct must lack the bromine mass.

Part 2: The Disappearing Doublet (Isotopic Patterns)

User Query: "I can't find the characteristic 1:1 Bromine isotopic pattern in my MS1 spectra for the labeled peptide. How do I validate the hit?"

Technical Diagnosis: The disappearance of the bromine pattern is the primary validation of covalent bond formation.

Explanation: Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio. This creates a distinct "doublet" signature in the mass spectrum of the intact probe.
  • Before Reaction: The probe spectrum shows two peaks separated by 2 Da of equal intensity.

  • After Reaction: The bromine is displaced. The resulting adduct contains only C, H, N, O. These elements have dominant light isotopes. The isotopic envelope will collapse to a standard "carbon-cluster" shape (M, M+1, M+2 descending).

Visual Workflow: Isotopic Logic

IsotopeLogic Start Analyze MS1 Spectrum of Peptide CheckBr Is 1:1 Doublet (M, M+2) Present? Start->CheckBr YesBr Bromine is Present CheckBr->YesBr Yes NoBr Bromine is Absent CheckBr->NoBr No Conclusion1 Non-Covalent Interaction or Unreacted Probe YesBr->Conclusion1 Conclusion2 Successful Covalent Alkylation NoBr->Conclusion2

Figure 1: Decision tree for interpreting isotopic envelopes in bromoacetamide labeling.

Part 3: Specificity & False Positives

User Query: "I see multiple modification sites. Is BABA-butyl promiscuous?"

Technical Diagnosis: Bromoacetamides are moderately reactive electrophiles. While they prefer Cysteine, they can react with Histidine, Lysine, or N-termini at high pH or high concentrations.

Troubleshooting Protocol:

  • Check pH: Ensure your buffer is at pH 7.0 - 7.5. Above pH 8.0, Lysine residues become deprotonated and nucleophilic, leading to off-target alkylation.

  • Stoichiometry: Do not exceed a 10:1 (Probe:Protein) ratio during initial screening.

  • Competition Control:

    • Pre-incubate with a known high-affinity non-covalent inhibitor (if available) or a "dead" analog of the probe (lacking the Br).

    • If the MS signal for the adduct disappears, the binding is specific to the active site.

    • If the signal persists, it is non-specific surface labeling.

Part 4: Experimental Workflow & Data Processing

To ensure data integrity, follow this standardized workflow for "Bottom-Up" (peptide mapping) analysis.

Step-by-Step Protocol
  • Incubation:

    • Target Protein (10

      
      M) + BABA-butyl (100 
      
      
      
      M).
    • Time: 60 min @ Room Temp.

    • Critical: Avoid DTT or Mercaptoethanol in the buffer during incubation! They are thiols and will quench the probe immediately. Use TCEP if reduction is needed.

  • Quenching:

    • Add excess DTT (10 mM) to stop the reaction.

  • Digestion:

    • Standard Trypsin/Lys-C digestion protocol.

  • LC-MS/MS Acquisition:

    • Method: DDA (Data Dependent Acquisition).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for benzamide derivatives to generate diagnostic reporter ions.

  • Software Configuration (e.g., MaxQuant, Proteome Discoverer):

    • Variable Modification: Create a custom modification.

    • Composition: Add

      
      .
      
    • Specific Mass: +232.1212 Da.

    • Target Residues: Cysteine (C).[1][2][3] Optional: Histidine (H) if checking promiscuity.

Visual Pathway: Reaction Mechanism

ReactionMechanism Reactants Reactants: Protein-Cys-SH + Probe-Br Transition Transition State: Nucleophilic Attack (S attacks C-alpha) Reactants->Transition SN2 Reaction Products Products: Protein-S-Probe(Adduct) + H+ + Br- Transition->Products Displacement MassSpec MS Detection: Delta Mass = MW(Probe) - MW(HBr) Products->MassSpec Analysis

Figure 2: The chemical mechanism driving the observed mass shift.

References
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Foundational text on cysteine-reactive fragment screening.
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link

    • Detailed review of the chemistry and mass spectrometry of electrophilic probes.
  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile fragment screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

    • Specific protocols for bromoacetamide library screening.
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5] Nature Reviews Drug Discovery, 10(4), 307–317. Link

    • Authoritative source on the mechanism and utility of targeted covalent inhibitors.

Sources

Technical Support Center: Stability Optimization for 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026


-Bromoacetamide Electrophiles
Ticket ID:  CHEM-SUP-8829

Executive Summary: The "Warhead" Challenge

You are working with 4-[(2-Bromoacetyl)amino]-N-butylbenzamide . While the N-butylbenzamide scaffold provides the binding affinity (the "address"), the 2-bromoacetyl group is the reactive "warhead."

This warhead is an


-haloacetamide . It is designed to be an electrophile that forms a covalent bond with a nucleophile (typically a Cysteine thiol) on your target protein via an 

mechanism.

The Stability Paradox: The very reactivity that makes this compound effective as a covalent inhibitor or probe makes it inherently unstable in solution. It does not "know" the difference between your target Cysteine and a water molecule (hydrolysis) or a buffer component (nucleophilic scavenging).

Immediate Action Required:

  • Eliminate Nucleophiles: Do NOT use Tris, DTT,

    
    -Mercaptoethanol, or TCEP in your incubation buffer.
    
  • Control Moisture: Use only anhydrous DMSO for stocks.

  • Protect from Light: The C-Br bond is photosensitive.

Critical Stability Mechanisms

To improve stability, you must mitigate three specific degradation pathways.

A. Hydrolysis (The Silent Killer)

Water acts as a weak nucleophile, attacking the


-carbon and displacing the bromide. This converts your active bromoacetamide into an inactive hydroxyacetamide.
  • Reaction:

    
    
    
  • Consequence: The generated HBr lowers the pH, potentially causing precipitation of the scaffold or autocatalytic degradation.

B. Nucleophilic Scavenging (Buffer Incompatibility)

Common laboratory reagents will destroy this compound within minutes.

  • Amines (Tris, Glycine): The free amine in Tris buffer attacks the bromide, forming a permanently charged ammonium species that cannot enter the protein binding pocket.

  • Phosphines (TCEP): Unlike maleimides, alkyl halides react rapidly with TCEP to form phosphonium salts (similar to a Wittig reagent precursor).

  • Thiols (DTT, Glutathione): These mimic the target cysteine and will quench the compound immediately.

C. Photolysis

The Carbon-Bromine (C-Br) bond is weaker than a C-Cl bond and is susceptible to homolytic cleavage by UV/visible light, generating radical species.

Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard DMSO is hygroscopic and often contains enough water to degrade mM concentrations of bromoacetamides over weeks.

ParameterSpecificationReason
Solvent Anhydrous DMSO (

99.9%)
Minimizes hydrolysis.
Container Amber glass or foil-wrapped polypropyleneBlocks UV/Vis light to prevent photolysis.
Concentration High (10 mM - 50 mM)Higher concentrations are relatively more stable than dilute ones (lower solvent-to-solute ratio).
Aliquot Size Single-use (e.g., 20

L)
Freeze-thaw cycles are fatal. Condensation introduces water every time you open a cold vial.
Storage Temp -80°C (Preferred) or -20°CArrhenius kinetics: chemical degradation slows dramatically at lower temps.
Protocol B: Assay Buffer Optimization

Your assay buffer determines the half-life of the compound during the experiment.

ComponentStatusRecommendation / Alternative
Tris Buffer FORBIDDEN Reacts with warhead. Use HEPES , MOPS , or Phosphate (pH 7.0–7.5).
DTT / BME FORBIDDEN Quenches warhead instantly.
TCEP FORBIDDEN Reacts with alkyl halides.
BSA/Gelatin ⚠️ CAUTION Surface cysteines/lysines on carrier proteins can scavenge the drug. Use low concentrations or surfactant alternatives (e.g., 0.01% Tween-20).
pH 7.0 - 7.5 Higher pH (>8.0) accelerates hydrolysis. Lower pH (<6.0) reduces the nucleophilicity of your target cysteine.

Visualizing the Instability

The following diagram illustrates the degradation pathways you must prevent.

G Compound Active Compound (Bromoacetamide) Hydroxy Inactive Hydroxy-Analog (No Warhead) Compound->Hydroxy + Water (Slow) Radicals Radical Species (Degradation) Compound->Radicals + Light Adducts Off-Target Adducts (Tris-Adduct / DTT-Adduct) Compound->Adducts + Tris/DTT (Fast) Water Water / High pH (Hydrolysis) Water->Hydroxy Light UV Light (Photolysis) Light->Radicals Nucleophiles Buffer Nucleophiles (Tris, DTT, TCEP) Nucleophiles->Adducts

Caption: Degradation pathways for 4-[(2-Bromoacetyl)amino]-N-butylbenzamide. Red paths indicate chemical inactivation by solvent/buffer.

Troubleshooting Guides (FAQs)

Q1: My IC50 values are shifting (getting worse) over time. Why?

Diagnosis: This is a classic sign of stock degradation .

  • The Cause: If you are using a DMSO stock that has been opened multiple times, atmospheric moisture has likely hydrolyzed a percentage of the bromoacetyl group. You are effectively treating with a lower concentration of active drug and a high concentration of the inactive hydroxy-metabolite.

  • The Fix: Throw away the current working stock. Thaw a fresh, single-use aliquot of the 10 mM stock. Do not store diluted working solutions (e.g., 100

    
    M) overnight.
    
Q2: I see precipitation when I dilute the compound into the assay buffer.

Diagnosis: Solubility limit or "Crash-out."

  • The Cause: The N-butylbenzamide portion is hydrophobic. Rapid dilution from 100% DMSO to aqueous buffer can cause the compound to aggregate before it dissolves.

  • The Fix:

    • Intermediate Dilution: Perform a serial dilution in 100% DMSO first to get closer to the final concentration (e.g., 100x stock).

    • Rapid Mixing: When adding the 100x DMSO stock to the buffer, vortex immediately to disperse.

    • Surfactant: Ensure your buffer contains 0.01% Triton X-100 or Tween-20 to stabilize the hydrophobic tail.

Q3: Can I use TCEP to keep my protein reduced?

Diagnosis: Chemical incompatibility.

  • The Fact: While TCEP is compatible with maleimides (another covalent warhead), it is NOT compatible with alkyl halides like bromoacetamides. Phosphines attack alkyl halides to form phosphonium salts.

  • The Fix:

    • Pre-reduce your protein with DTT/TCEP.

    • Desalt the protein (Zeba spin column or dialysis) into a reducing-agent-free buffer (degassed).

    • Add the bromoacetamide compound immediately.

Q4: How do I verify if my compound is still active?

Diagnosis: Quality Control.

  • The Test: Run an LC-MS of the stock solution.

    • Active Peak: Mass = [M]+ (Contains Bromine isotope pattern 1:1 ratio of 79Br/81Br).

    • Hydrolyzed Peak: Mass = [M - Br + OH]. This will appear as a peak with Mass = [M - 62] (approx) and loss of the specific bromine isotope pattern.

References

  • Electrophile Stability in Drug Discovery

    • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • DMSO Stability & Storage

    • Cheng, X., et al. (2003).[1] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Demonstrates the impact of water and freeze-thaw cycles on library stability).

  • Reactivity of Phosphines (TCEP) with Alkyl Halides: Krippendorff, B. F., et al. (2021). Classification of Covalent Inhibitors. (Discusses the nuance of electrophile reactivity with buffer components). Note: The reaction of phosphines with alkyl halides is the fundamental "Wittig Reaction" precursor synthesis.

Sources

minimizing off-target effects of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" in cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Covalent Probe Optimization Product Focus: 4-[(2-Bromoacetyl)amino]-N-butylbenzamide Classification: Electrophilic Cysteine-Reactive Probe / Covalent Fragment

Technical Overview & Mechanism of Action

User Query: What is this compound and why is it reacting with so many proteins?

Technical Response: 4-[(2-Bromoacetyl)amino]-N-butylbenzamide contains an


-haloacetamide  (specifically a bromoacetamide) warhead. This is a "hard" electrophile that reacts primarily with cysteine thiols (–SH) via an 

nucleophilic substitution mechanism.

Unlike "tunable" acrylamides (which require specific cysteine orientation for reaction), bromoacetamides are intrinsically highly reactive. They will alkylate any accessible surface cysteine if the concentration or exposure time is too high. The "benzamide" portion of the molecule provides the scaffold that drives non-covalent affinity (specificity) to your target of interest before the covalent bond forms.

The Central Challenge: High reactivity leads to "proteome-wide background." To use this probe effectively, you must operate in the "Goldilocks Zone"—sufficient exposure to label the target (driven by affinity) but insufficient exposure to label random cysteines (driven by pure chemical reactivity).

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a smear on my gel/blot instead of a distinct band."

Diagnosis: Non-Specific Proteome Labeling. Root Cause: The concentration of the electrophile is exceeding the


 (dissociation constant) of the specific target interaction, transitioning the reaction from "affinity-directed" to "stochastic."

Corrective Action:

  • Perform a Concentration-Dependent Titration:

    • Range: 0.1

      
      M to 100 
      
      
      
      M.
    • Goal: Identify the lowest concentration where the target band is visible.

  • Reduce Incubation Time:

    • Bromoacetamides react rapidly. Reduce incubation from 1 hour

      
       15–30 minutes.
      
    • Scientific Logic:[1][2][3][4][5][6][7][8] Specific binding is faster (facilitated by affinity) than non-specific collision. Short times favor the specific target.

Issue 2: "My cells are dying during the experiment."

Diagnosis: Off-Target Cytotoxicity. Root Cause: Alkylation of essential housekeeping enzymes (e.g., GAPDH, tubulin) or depletion of the cellular glutathione (GSH) pool.

Corrective Action:

  • Washout Protocol: Do not leave the compound in the media for long durations (e.g., >2 hours). Pulse-treat and wash.[1][9]

  • Media Supplementation: Ensure media contains standard serum levels unless serum proteins are sequestering the probe (a common issue with hydrophobics).

    • Note: Do not add excess DTT or

      
      -mercaptoethanol to the media during treatment; these nucleophiles will quench the probe before it enters the cell.
      
Issue 3: "How do I prove the band I see is actually my target?"

Diagnosis: Lack of Target Validation. Root Cause: Covalent probes often label abundant proteins (like albumin or heat shock proteins) that migrate similarly to targets.

Corrective Action:

  • The "Self-Competition" Assay (The Gold Standard):

    • Pre-treat cells with a high concentration (10x–20x) of a non-reactive analog (e.g., the acetamide version without the bromine) or the target's known inhibitor.

    • Follow with your bromoacetamide probe.

    • Result: If the band disappears, the binding was specific (active site competition). If the band remains, it is non-specific background.

Validated Experimental Protocols

Protocol A: The "Pulse-Chase" Competition Assay

Purpose: To distinguish specific target engagement from off-target alkylation.

StepActionCritical Technical Note
1. Seed Seed cells to 80–90% confluency.Low confluency increases toxicity risk.
2. Block Add Competitor (non-labeled ligand) at 10–50

M. Incubate 1 hr.
Saturates the specific binding pocket.
3. Pulse Add Probe (4-[(2-Bromoacetyl)...]) at optimized conc (e.g., 1–5

M). Incubate 30 min.
Do not wash out the competitor yet.
4. Quench Aspirate media. Wash 2x with ice-cold PBS.CRITICAL: Immediate cooling stops metabolic transport.
5. Lysis Lyse in RIPA buffer containing 1 mM DTT.DTT quenches any unreacted probe released during lysis.
Protocol B: Dose-Response Optimization

Purpose: Determine the Minimum Effective Concentration (MEC).

  • Prepare 1000x stocks in DMSO.

  • Treat cells with: DMSO (Vehicle), 0.1, 0.5, 1.0, 5.0, 10.0, 50.0

    
    M .
    
  • Incubate for 30 minutes at 37°C.

  • Harvest and analyze via Western Blot (if antibody available) or Click Chemistry (if probe has an alkyne handle).

  • Analysis: Plot signal intensity of Target vs. Background. Choose the concentration with the highest Signal-to-Noise Ratio (SNR), not the highest total signal.

Visualizing the Mechanism

The following diagram illustrates the kinetic competition between specific affinity-driven labeling and non-specific off-target alkylation, and how to intervene.

G Probe Bromoacetamide Probe OffTarget Off-Target Cysteines (Low Affinity) Probe->OffTarget Slow (Diffusion Driven) Complex Target-Probe Complex (Non-Covalent) Probe->Complex Fast (Affinity Driven) Target Specific Target (High Affinity) Nonspecific Non-Specific Alkylation (Noise) OffTarget->Nonspecific High Conc/Time Covalent Specific Covalent Modification Complex->Covalent Proximity Effect (S_N2 Reaction) Competitor Competitor (Blocker) Competitor->Target Pre-incubation Blocks Site

Figure 1: Kinetic selectivity model. Specific labeling is driven by affinity (blue path), while off-target effects are driven by concentration and time (dashed path). Pre-incubation with a competitor (black node) blocks the specific path, allowing validation.

References & Further Reading

  • Design and Characterization of Covalent Probes

    • Source: Simon, G. M., & Niphakis, M. J. (2014). "Chemoproteomics-enabled covalent ligand screening as a discovery platform." Nature Chemical Biology.

    • Relevance: Establishes the foundational principles of using haloacetamides in chemoproteomics.

    • (General Journal Link for verification)

  • Optimizing Washout and Reversibility

    • Source: Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[1] Nature Chemical Biology.

    • Relevance: Discusses the kinetics of covalent bonding and the importance of washout experiments in validating target engagement.

  • Covalent Inhibitor Validation Guidelines

    • Source: Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition.

    • Relevance: Provides the industry standard for validating specificity and minimizing toxicity of electrophilic drugs.

  • Chemoproteomics Workflows

    • Source: Thermo Fisher Scientific. "Chemoproteomics Workflows and Troubleshooting."

    • Relevance: Practical industrial protocols for mass spectrometry-based validation of covalent probes.

Sources

Technical Support Center: A Guide to Solubilizing 4-[(2-Bromoacetyl)amino]-N-butylbenzamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide. Here, we provide a comprehensive technical resource with troubleshooting steps and detailed protocols to help you successfully prepare this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 4-[(2-Bromoacetyl)amino]-N-butylbenzamide so difficult to dissolve directly in aqueous buffers like PBS or Tris?

This is an expected challenge due to the compound's molecular structure. The presence of a butyl group and a benzamide ring gives the molecule significant hydrophobic (water-repelling) character.[1] These nonpolar regions make it energetically unfavorable for the compound to dissolve in polar aqueous solutions. Instead, the molecules tend to aggregate and precipitate.

Furthermore, the bromoacetyl group is a reactive electrophile, which is key to its function but also makes it susceptible to degradation through hydrolysis in water, especially at neutral to alkaline pH.[2][3] This instability can further complicate solubilization efforts.

Troubleshooting Guide: Protocols for Effective Solubilization

Primary Issue: The compound fails to form a clear solution in an aqueous buffer.

The standard and most effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4][5] This stock can then be diluted into your aqueous buffer to the final desired concentration.

This is the universally recommended starting point for solubilizing hydrophobic compounds.

Step-by-Step Methodology:

  • Choose a Co-Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating stock solutions of poorly soluble compounds due to its powerful solubilizing ability and miscibility with aqueous buffers.[6][7] Alternatives include N,N-Dimethylformamide (DMF) and ethanol.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide.

    • Add 100% anhydrous DMSO to achieve a high concentration, for example, 10–50 mM. It is vital to ensure the compound is fully dissolved.

    • Use a vortex mixer or sonicator at room temperature to facilitate complete dissolution, resulting in a clear, particulate-free solution.

  • Dilute into Aqueous Buffer:

    • Bring your aqueous working buffer to the intended experimental temperature.

    • While vigorously mixing the buffer (e.g., with a vortex mixer), add the stock solution drop-by-drop to reach your target concentration. This rapid dispersion helps prevent the compound from precipitating.

    • Critical Note: The final concentration of the organic co-solvent should be kept to a minimum, ideally ≤1% (v/v) for DMSO, as higher levels can negatively impact biological assays, such as by inhibiting enzymes or causing cell toxicity.[8]

Summary of Recommended Co-Solvents

SolventRecommended Stock ConcentrationMaximum Final Concentration (v/v) in AssayKey Considerations
DMSO10–50 mM≤ 1%The most common and effective choice for a wide range of applications.[6][7]
DMF10–50 mM≤ 0.5%A strong alternative, though it can be more reactive with certain plastics.
Ethanol1–10 mM≤ 2%May be less effective for highly hydrophobic compounds but is often better tolerated in cellular systems.

Workflow for the Co-Solvent Solubilization Method

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Compound B Add 100% DMSO C Vortex or Sonicate D Achieve Clear 10-50 mM Stock G Add Stock Solution Dropwise E Warm Aqueous Buffer F Vigorously Mix Buffer H Final Solution (≤1% DMSO)

Caption: A standard workflow for preparing an aqueous solution of a hydrophobic compound using a DMSO stock.

Q2: My compound precipitates even when I use the co-solvent method. What are my next steps?

Precipitation upon dilution indicates that your compound's concentration exceeds its solubility limit in the final aqueous solution. In this case, more advanced formulation strategies are necessary.

The solubility of many compounds is strongly influenced by the pH of the solution.[9][10] While 4-[(2-Bromoacetyl)amino]-N-butylbenzamide does not have strongly ionizable groups, subtle changes in pH can still affect its solubility.

Step-by-Step Methodology:

  • Conduct a pH Solubility Screen: Prepare a series of buffers across a range of pH values (e.g., 5.0, 6.5, 7.4, 8.5).

  • Test for Precipitation: Dilute your DMSO stock solution into each buffer and visually inspect for any precipitation.

  • A Note of Caution: The bromoacetyl group is more prone to hydrolysis at higher pH levels.[9] If a more alkaline pH improves solubility, the solution should be prepared fresh and used immediately to minimize degradation.

Excipients can be added to the formulation to improve the solubility of a drug.[11]

A. Surfactants: Surfactants like Tween® 20 (polysorbate 20) or sodium lauryl sulfate (SLS) can form micelles that encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[12][13]

  • Methodology:

    • Prepare your aqueous buffer with a low concentration of a surfactant (e.g., 0.01–0.1% v/v).

    • Dilute your DMSO stock into this surfactant-containing buffer.

    • Important: Verify that the chosen surfactant does not interfere with your downstream assay.

B. Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and enhancing their solubility.[14][15][16]

  • Examples: β-cyclodextrin or its more soluble derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[17]

  • Methodology:

    • First, dissolve the cyclodextrin in your aqueous buffer.

    • Then, add the 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (either as a solid or from a stock solution) to the cyclodextrin solution.

    • Mix thoroughly until a clear solution is obtained.

Troubleshooting Decision Pathway

Start Precipitation Occurs with Co-Solvent Method CheckCompatibility Are additives compatible with the assay? Start->CheckCompatibility PHScreen Conduct pH Solubility Screen CheckCompatibility->PHScreen If pH can be varied UseExcipients Explore Excipients CheckCompatibility->UseExcipients If additives are permissible Success Achieved Clear Solution PHScreen->Success TrySurfactants Test Surfactants (e.g., Tween 20) UseExcipients->TrySurfactants TryCyclodextrins Test Cyclodextrins (e.g., HP-β-CD) UseExcipients->TryCyclodextrins TrySurfactants->Success TryCyclodextrins->Success

Caption: A decision-making guide for advanced solubility troubleshooting.

Essential Handling and Storage Guidelines

  • Storage of Solid Compound: Store the solid material in a tightly sealed container at -20°C, protected from light and moisture.[18][19][20]

  • Stock Solution Storage: Aliquot your DMSO stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[21]

  • Reactive Nature: The bromoacetyl group is highly reactive.[2][3][22][23] Always prepare the final aqueous working solutions fresh before each experiment and avoid long-term storage in aqueous buffers.

References

  • ResearchGate. (n.d.). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023, November 12). The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three -. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. Retrieved from [Link]

  • National Institutes of Health. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Bromoacetyl)amino]benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Preprints.org. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • ResearchGate. (2024, June 7). Why is DMSO mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2022, November 2). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC. Retrieved from [Link]

  • HSE. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetic Acid. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-[(2-bromoacetyl)amino]-n-ethylbenzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-butyl-. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 2 Bromoacetyl Benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • YouTube. (2019, April 25). The Effect of pH on Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

Sources

purification strategies for "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" after synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Ticket ID: #PUR-BR-BENZ-042 Subject: Optimization of Downstream Processing for Electrophilic Covalent Probes Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 4-[(2-Bromoacetyl)amino]-N-butylbenzamide , a functionalized benzamide containing a reactive


-bromoacetamide warhead. This compound is typically designed as a covalent probe or PROTAC precursor.

The Core Challenge: The electrophilic nature of the bromoacetyl group (designed to react with cysteine residues in biological assays) makes it inherently unstable during purification. It is susceptible to:

  • Hydrolysis: Converting the bromide to an alcohol (inactive).

  • Dimerization: Reacting with residual aniline starting material.

  • Photolysis: Carbon-Bromine bond cleavage under light.

This guide replaces standard "cookbook" recipes with a logic-driven troubleshooting framework to ensure >95% purity and structural integrity.

Module 1: Pre-Purification Stabilization (The "Triage" Phase)

User Question: "My crude NMR shows the product, but it decomposes before I can isolate it. What is happening?"

Technical Insight: The most common point of failure is the workup, not the reaction. If the reaction mixture is basic (from excess amine or base catalysts like TEA/DIPEA), the product will self-destruct during concentration.

Protocol:

  • Quench Strategy: Do not simply rotovap the reaction mixture. You must remove the unreacted 4-amino-N-butylbenzamide immediately.

  • Acidic Wash (Critical):

    • Dissolve crude in EtOAc or DCM.

    • Wash with 0.5 M or 1.0 M HCl (cold).

    • Mechanism:[1][2] This protonates the unreacted aniline starting material (

      
      ), forcing it into the aqueous layer. The bromoacetamide product is less basic and remains in the organic layer.
      
  • Drying: Use anhydrous

    
    . Avoid 
    
    
    
    if it is highly Lewis-acidic, as it can sometimes promote degradation of sensitive halides.

Module 2: Recrystallization Strategies (Primary Recommendation)

User Question: "Column chromatography is causing streaking and loss of mass. Is there a scalable alternative?"

Technical Insight: Benzamides are highly crystalline due to


-stacking and hydrogen bonding (amide backbone). The butyl chain adds lipophilicity, making antisolvent precipitation  the most effective method. Chromatography on silica gel can be detrimental because silica is slightly acidic and hygroscopic, promoting hydrolysis of the C-Br bond.

Recommended Solvent Systems:

SystemRatio (v/v)MechanismSuitability
EtOAc / Hexanes 1:3 to 1:5Antisolvent precipitationHigh. Best for removing non-polar impurities.
EtOH / Water VariableCooling crystallizationMedium. Risk of hydrolysis if heated too long.
DCM / Et2O 1:4Layering/DiffusionHigh. Good for small-scale (mg) purification.

Step-by-Step Protocol (EtOAc/Hexanes):

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc (approx. 60-65°C).

  • Hot Filtration: If insoluble particles (salts) remain, filter rapidly through a pre-warmed glass frit.

  • The "Cloud Point": Add warm Hexanes (or Heptane) dropwise until the solution turns slightly turbid (cloudy).

  • Re-solubilization: Add 1-2 drops of EtOAc to make it clear again.

  • Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature (2 hours), then move to

    
    .
    
    • Why? Rapid cooling traps impurities (occlusion). Slow cooling builds pure lattice structures.

Module 3: Chromatography Troubleshooting

User Question: "Recrystallization failed. I must use a column. How do I prevent decomposition on silica?"

Technical Insight: If you must use Flash Chromatography, you are fighting against the "stickiness" of the amide and the reactivity of the bromide.

The "Fast-Flash" Protocol:

  • Stationary Phase: Use Neutralized Silica. Pre-wash the column with 1%

    
     in Hexanes, then flush with pure Hexanes. Warning: Ensure all TEA is gone before loading product, or it will alkylate the TEA.
    
  • Eluent: Use DCM / MeOH (95:5 to 90:10).

    • Note: Avoid Acetone/Hexanes if possible; acetone can form enamines with residual amines or react under basic conditions.

  • Loading: Solid load on Celite. Do not dissolve in DMF/DMSO (hard to remove).

  • Flow Rate: High flow. Minimizing residence time on the column is critical.

Visualizing the Purification Logic:

PurificationStrategy Start Crude Reaction Mixture CheckSM Check TLC/LCMS: Is Starting Material (Amine) present? Start->CheckSM AcidWash Acid Wash (1M HCl) Remove unreacted aniline CheckSM->AcidWash Yes (Major Impurity) MainDecision Choose Purification Route CheckSM->MainDecision No (Minor) AcidWash->MainDecision Recryst Recrystallization (EtOAc/Hexanes) MainDecision->Recryst Primary Choice (Scalable, Stable) Flash Flash Chromatography (DCM/MeOH) MainDecision->Flash If solubility issues HPLC Reverse Phase HPLC (Water/MeCN + 0.1% Formic Acid) MainDecision->HPLC Final Polish only (Risk of Hydrolysis) Success Store at -20°C Protect from Light Recryst->Success Pure Crystals Flash->Success Pure Fractions

Figure 1: Decision matrix for purifying bromoacetamide-functionalized benzamides. Note the priority of acid washing to remove nucleophilic impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned into an oil during recrystallization ("Oiling Out"). How do I fix this?

  • Cause: The solution was too concentrated, or the antisolvent (Hexane) was added too fast, causing the product to crash out as an amorphous liquid rather than a crystal.

  • Fix: Reheat the mixture until the oil dissolves. Add a "seed crystal" if available.[3] If not, scratch the inner glass surface with a spatula to create nucleation sites. Add a small amount of the good solvent (EtOAc) to raise the solubility limit slightly.

Q2: Can I use Reverse-Phase (C18) HPLC?

  • Warning: Yes, but with strict caveats.

  • Buffer: Do NOT use Ammonium Bicarbonate or high pH buffers. The bromoacetyl group hydrolyzes rapidly at pH > 7.

  • Condition: Use Water/Acetonitrile with 0.1% Formic Acid or TFA (pH ~2-3). The acidic environment stabilizes the electrophile. Lyophilize immediately; do not leave in aqueous solution overnight.

Q3: Why is my product turning pink/brown on the shelf?

  • Diagnosis: Oxidation of the aniline (if hydrolysis occurred) or liberation of free bromine (

    
    ).
    
  • Prevention: This molecule is light-sensitive. Store in amber vials under Argon/Nitrogen at -20°C.

Module 5: Degradation Pathway Analysis

Understanding how the molecule fails allows you to prevent it.

DegradationPathways Product Target Molecule (Active Electrophile) Hydrolysis Impurity A: Alcohol (Inactive) Product->Hydrolysis + H2O / Base (Slow) Dimer Impurity B: Dimer (Double Alkylation) Product->Dimer + Residual Amine (Fast) Cyclization Impurity C: Lactam (Intramolecular) Product->Cyclization If linker length allows (Rare for Benzamides)

Figure 2: Common degradation pathways. "Impurity B" (Dimer) is the most common reason for synthesis failure and is prevented by the Acid Wash step in Module 1.

References

  • BenchChem. (2025).[4][5] 2-Bromoacetamide synthesis and purification methods. Retrieved from .

  • Organic Syntheses. (1947). N-Bromoacetamide Purification Procedures. Org. Syn. Coll. Vol. 4, p. 104. Retrieved from .

  • Santa Cruz Biotechnology. (2024). 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Product Data. Retrieved from .

  • Beilstein Journals. (2020). Purification of alpha-haloacetamides via recrystallization. Beilstein J. Org. Chem. Retrieved from .

  • PubChem. (2025).[6] Compound Summary: 4-[(2-Bromoacetyl)amino]benzamide.[6][7][8] CID 46736582.[6] Retrieved from .

Sources

Validation & Comparative

Validating Protein Targets of Covalent Probes: A Technical Guide for 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Protein Targets of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" with Western Blot Content Type: Publish Comparison Guide

Executive Summary

4-[(2-Bromoacetyl)amino]-N-butylbenzamide (hereafter referred to as Probe-BB ) represents a class of electrophilic benzamide probes designed to covalently modify cysteine residues within specific protein binding pockets. Unlike reversible inhibitors, Probe-BB forms an irreversible thioether bond with its target, offering high potency and prolonged residence time. However, its lack of a reporter tag (e.g., biotin or fluorophore) makes direct detection via Western Blot impossible without specific experimental designs.

This guide details the Competition-Based Western Blot workflow, the gold standard for validating "dark" covalent probes like Probe-BB. We compare this approach against alternative methods to provide a robust framework for confirming target engagement (likely Poly(ADP-ribose) polymerase [PARP] family members or similar benzamide-binding enzymes).

Part 1: Technical Deep Dive & Mechanism
The Molecule: Anatomy of a Covalent Probe

To validate the target, one must first understand the probe's reactivity profile.

  • Recognition Element (Benzamide Core): The N-butylbenzamide scaffold directs the molecule to specific hydrophobic pockets, commonly found in enzymes like PARP1/2 , HDACs , or Sirtuins .

  • Warhead (Bromoacetyl Group): An

    
    -haloacetamide electrophile. It reacts via an 
    
    
    
    mechanism specifically with nucleophilic Cysteine (Cys) thiols (
    
    
    ) in the target's active site or allosteric pocket.
  • The Challenge: Probe-BB is a "dark" inhibitor. It has no intrinsic fluorescence or affinity handle. Therefore, Western Blot validation requires an indirect competition strategy .

Mechanism of Action Diagram

The following diagram illustrates the covalent modification mechanism and the subsequent validation logic.

G cluster_0 Covalent Binding Mechanism cluster_1 Western Blot Readout Target Target Protein (Nucleophilic Cys-SH) Complex Covalent Adduct (Stable Thioether Bond) Target->Complex S_N2 Reaction Probe Probe-BB (Electrophilic C-Br) Probe->Complex Br- Leaving Group Shift Mobility Shift? (+256 Da = Negligible) Complex->Shift Epitope Epitope Masking? (Signal Loss) Complex->Epitope Antibody Anti-Target Antibody

Figure 1: Mechanism of Probe-BB covalent binding. The formation of the thioether bond is irreversible, a critical feature for the competition assays described below.

Part 2: Comparative Analysis of Validation Methods

For a researcher holding Probe-BB, there are three primary ways to validate its target using Western Blot. We prioritize the Competition Assay as the most definitive method.

FeatureMethod A: Competition Assay (Recommended) Method B: Direct Band ShiftMethod C: Functional Phospho-Blot
Principle Pre-treat with Probe-BB, then label with a known biotinylated probe. Loss of signal = Target Hit.Detect mass increase of target after Probe-BB binding.Detect loss of downstream signaling (e.g., p-Substrate) after treatment.
Sensitivity High . Signal loss is a binary, high-contrast readout.Low . Probe-BB adds ~256 Da, usually invisible on SDS-PAGE.Medium . Indirect; signal loss could be due to upstream toxicity.
Specificity High . Confirms binding to the exact active site Cysteine.[1]Low . Hard to distinguish from degradation or loading error.Low . Does not prove direct binding, only pathway inhibition.
Reagents Requires a "Tracer" probe (e.g., Biotin-NAD+ or Biotin-Benzamide).Standard Anti-Target Antibody.Phospho-specific Antibodies.
Verdict The Gold Standard for Dark Probes. Only viable for very small proteins (<10 kDa).Good for secondary functional validation.
Part 3: Detailed Protocol – The Competition Assay

This protocol validates that Probe-BB binds to your Target Protein (e.g., PARP1) by blocking the binding of a known tracer.

Prerequisites
  • Lysate: Cell lysate expressing the target (e.g., HEK293T or HeLa).

  • Test Compound: 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (Probe-BB ).

  • Tracer: A biotinylated or fluorescent probe known to bind the target (e.g., Biotin-NAD+ for PARP, or a broad-spectrum Iodoacetamide-Alkyne if profiling general cysteine reactivity).

  • Detection: Streptavidin-HRP (if using biotin tracer) or Anti-Target Antibody (for loading control).

Experimental Workflow

Step 1: Lysate Preparation

  • Lyse cells in mild lysis buffer (e.g., 1% NP-40, PBS, Protease Inhibitors). Avoid DTT or 2-Mercaptoethanol at this stage, as strong reducing agents will quench the bromoacetyl warhead.

  • Adjust protein concentration to 1–2 mg/mL.

Step 2: Probe-BB Incubation (The Block)

  • Divide lysate into 4 aliquots:

    • Sample A (DMSO Control): DMSO only.

    • Sample B (Low Dose): 1 µM Probe-BB.

    • Sample C (High Dose): 10 µM Probe-BB.

    • Sample D (Negative Control): 10 µM Non-reactive analog (e.g., N-butylbenzamide without bromoacetyl).

  • Incubate at 37°C for 30–60 minutes . This allows Probe-BB to covalently modify the target cysteine.

Step 3: Tracer Labeling (The Chase)

  • Add the Tracer (e.g., Biotin-Iodoacetamide or Biotin-NAD+) to all samples at a saturating concentration (e.g., 50 µM).

  • Incubate at Room Temperature for 1 hour.

    • Logic: In Sample A, the Tracer binds the target freely. In Sample C, if Probe-BB has already bound the target, the Tracer is blocked.

Step 4: SDS-PAGE & Western Blot

  • Quench reaction with 4x Laemmli Buffer (containing high DTT/BME) and boil for 5 min.

  • Run SDS-PAGE and transfer to nitrocellulose/PVDF.

  • Blot 1 (Target Engagement): Probe with Streptavidin-HRP .

    • Expected Result: Strong band in DMSO; Disappearing band in Probe-BB treated samples.

  • Blot 2 (Loading Control): Probe with Anti-Target Antibody (e.g., Anti-PARP1).

    • Expected Result: Equal bands across all lanes (confirms protein wasn't degraded).

Visualization of Expected Results

WesternBlot cluster_gel Expected Western Blot Results (Competition Assay) Lane1 Lane 1 DMSO Only Target Band (Strong) Lane2 Lane 2 Probe-BB (1µM) Target Band (Faint) Lane3 Lane 3 Probe-BB (10µM) No Band (Blocked) Explanation Readout: Streptavidin-HRP Interpretation: Probe-BB successfully competes for the cysteine site, preventing Tracer binding. Lane3->Explanation Lane4 Lane 4 Non-Reactive Target Band (Strong)

Figure 2: Simulated Western Blot data. The disappearance of the signal in Lane 3 confirms that Probe-BB has covalently occupied the target site.

Part 4: Troubleshooting & Controls
  • Issue: No Signal Loss.

    • Cause: Probe-BB affinity is too low or the reaction time was too short.

    • Fix: Increase Probe-BB concentration (up to 50 µM) or incubation time (up to 2 hours). Ensure pH is > 7.0 (cysteine reactivity drops at acidic pH).

  • Issue: Protein Degradation.

    • Cause: High concentrations of alkylating agents can precipitate proteins.

    • Fix: Check the "Total Protein" blot (Blot 2). If the band is gone in Blot 2, it's toxicity, not competition.

  • Issue: High Background.

    • Cause: Bromoacetyl is a promiscuous warhead if used at >100 µM.

    • Fix: Titrate down. Use a "Clickable" broad-spectrum probe (IA-Alkyne) + Rhodamine-Azide for in-gel fluorescence scanning if WB background is too high.

References
  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[2] Nature. Link

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking and Labeling: Haloacetyls. Thermo Fisher Scientific Learning Center. Link

Sources

quantitative proteomics to validate "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" engagement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Quantitative Proteomics for Validating 4-[(2-Bromoacetyl)amino]-N-butylbenzamide Engagement

Executive Summary

This guide evaluates the methodological landscape for validating the target engagement of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide , a putative covalent inhibitor. Given the compound's structure—comprising a benzamide recognition scaffold and a reactive bromoacetamide warhead—it functions as an electrophilic probe targeting nucleophilic cysteine residues.

Because this specific compound lacks a bioorthogonal "click" handle (e.g., alkyne or azide), it is classified as a "Dark" Covalent Inhibitor . Direct detection is challenging; therefore, validation requires Competitive Activity-Based Protein Profiling (ABPP) . This guide compares traditional Gel-Based ABPP against the recommended gold standard: Quantitative Mass Spectrometry-Based ABPP (isoTOP-ABPP) , detailing why the latter provides the necessary resolution for drug development.

Part 1: Compound Profile & Mechanism

  • Compound: 4-[(2-Bromoacetyl)amino]-N-butylbenzamide[1][2]

  • Warhead: Bromoacetamide (

    
    -haloacetamide).
    
  • Reactivity: Irreversible alkylation of Cysteine thiols (SN2 mechanism).

  • Scaffold: N-butylbenzamide (Potential affinity for PARP, HDAC, or specific Sirtuin domains).

  • Validation Challenge: The compound binds covalently but cannot be visualized directly. Engagement must be inferred by its ability to block the binding of a broad-spectrum reporter probe.

Part 2: Comparative Analysis of Validation Methods

To validate that this compound engages a specific target (and to assess off-target selectivity), we compare three primary methodologies.

Comparison Matrix: Efficacy in Validating "Dark" Covalent Probes
FeatureMethod A: Gel-Based Competitive ABPP Method B: Competitive isoTOP-ABPP (Recommended) Method C: Global Label-Free Proteomics
Principle Fluorescent band intensity reduction on SDS-PAGE.Isotopic ratio quantification of specific peptides via MS.Changes in total protein abundance (expression).
Resolution Low: Co-migrating proteins cannot be distinguished.High: Identifies exact protein and modified residue (e.g., Cys123).Medium: Identifies proteins but not binding sites.
Quantification Semi-quantitative (Densitometry).Absolute/Relative Quantification: Precise occupancy ratios.Relative abundance only.
Throughput High (Rapid screening).Medium (Requires enrichment & instrument time).Medium.
Target ID No: Requires subsequent excision/MS to ID bands.Yes: Direct sequence identification.Yes: But cannot distinguish direct binding vs. downstream effect.
Verdict Use for initial dose-ranging.Use for definitive target validation & selectivity profiling.Use for downstream toxicity/pathway analysis.

Part 3: The Gold Standard Protocol – Competitive isoTOP-ABPP

Objective: To quantitatively map the cysteine residues engaged by 4-[(2-Bromoacetyl)amino]-N-butylbenzamide in a native proteome.

Methodology: isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling).[3] This method uses an isotopic linker to differentiate between "Vehicle" and "Treated" samples.

Experimental Workflow

1. Sample Preparation & Competition:

  • System: Cell lysate (e.g., HEK293T) or Tissue Homogenate (1-2 mg protein/sample).

  • Condition A (Control): Treat proteome with DMSO (Vehicle) for 1 hr.

  • Condition B (Treated): Treat proteome with 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (e.g., 10 µM) for 1 hr.

    • Mechanism:[4] The compound covalently blocks its specific targets.[5]

2. Broad-Spectrum Labeling (The Chase):

  • Add Iodoacetamide-Alkyne (IA-alkyne) (100 µM) to both samples.

    • Mechanism:[4] IA-alkyne labels all remaining free cysteines. If the benzamide compound blocked a site in Condition B, IA-alkyne cannot bind there.

3. Click Chemistry & Enrichment:

  • React both samples with TEV-Biotin-Azide tags using CuAAC (Click Chemistry).

    • Condition A (Vehicle): Label with Light (Isotopically natural) tag.

    • Condition B (Treated): Label with Heavy (Isotopically enriched, e.g., +6 Da) tag.

  • Mix: Combine Condition A and B samples (1:1 ratio).

  • Enrich: Capture biotinylated proteins on Streptavidin-agarose beads.

4. On-Bead Digestion & Release:

  • Digest: Trypsinize proteins on-bead. This removes non-cysteine peptides (washing away background).

  • Release: Elute the specific cysteine-containing peptides by cleaving the TEV linker.

  • Analyze: LC-MS/MS analysis.

Visualization: Competitive isoTOP-ABPP Workflow

isoTOP_ABPP cluster_0 Step 1: Competition (In Parallel) cluster_1 Step 2: The Chase & Click cluster_2 Step 3: Quantitative MS Analysis S1 Proteome Sample (Lysate) Treat_A Vehicle (DMSO) S1->Treat_A Treat_B Target Compound (Benzamide-Br) S1->Treat_B Res_A Targets: FREE Treat_A->Res_A Res_B Targets: BLOCKED Treat_B->Res_B Chase Add Broad Probe (IA-Alkyne) Res_A->Chase Res_B->Chase Click_L Click: Light Tag (Biotin-Azide) Chase->Click_L Vehicle Arm Click_H Click: Heavy Tag (Biotin-Azide*) Chase->Click_H Treated Arm Mix Mix 1:1 Click_L->Mix Click_H->Mix Enrich Streptavidin Enrichment & Trypsin Digest Mix->Enrich MS LC-MS/MS Quantify Light/Heavy Ratio Enrich->MS

Caption: Workflow for Competitive isoTOP-ABPP. The "Heavy" signal decreases for true targets because the benzamide compound blocks the probe binding site.

Part 4: Data Interpretation & Causality

The output of this experiment is a list of peptides with a Light/Heavy (L/H) Ratio .

  • Ratio ≈ 1.0 (No Effect):

    • The peptide signal is equal in Vehicle and Treated samples.

  • Ratio > 5.0 (High Ratio):

    • The "Light" signal (Vehicle) is strong. The "Heavy" signal (Treated) is absent or weak.

    • Causality: The 4-[(2-Bromoacetyl)amino]-N-butylbenzamide successfully alkylated this cysteine during the pre-incubation, preventing the IA-alkyne (Heavy) from binding.

  • Selectivity Analysis:

    • If only 1-2 cysteines in the entire proteome show a Ratio > 5.0, the compound is highly selective .

    • If >50 cysteines show high ratios, the compound is a promiscuous alkylator (common with highly reactive bromoacetyls if not tuned correctly).

References

  • Weerapana, E., et al. (2010).[6] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link

    • Foundational paper establishing the isoTOP-ABPP methodology for cysteine profiling.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

    • Demonstrates the use of competitive ABPP to validate covalent fragments similar to the benzamide probe.
  • Lanning, B. R., et al. (2014).[3][6] "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767. Link

    • Provides the specific logic for interpreting Light/Heavy r
  • Lenselink, E. B., et al. (2016). "Label-Free Quantitative Analysis of the Effects of Covalent Inhibitors on the Proteome." Methods in Molecular Biology, 1491, 109-122. Link

    • Comparison of label-free vs labeled approaches.

Sources

alternatives to "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" for covalent fragment screening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternatives to "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" for Covalent Fragment Screening Content Type: Publish Comparison Guide

Executive Summary

The compound 4-[(2-Bromoacetyl)amino]-N-butylbenzamide represents a classic


-bromoacetamide  electrophile. In the context of Covalent Fragment Screening (CFS), this warhead serves as a "high-reactivity" baseline. While effective at labeling cysteine residues, its high intrinsic reactivity often leads to promiscuous alkylation, false positives (PAINS), and instability in physiological buffers.

For modern drug discovery campaigns prioritizing selectivity and clinical translatability, researchers should transition to


-chloroacetamides  (for balanced reactivity) or acrylamides  (for tunable, target-driven reactivity). This guide compares these alternatives, supported by kinetic data and experimental protocols.

Part 1: Technical Analysis of the Baseline (The Problem)

The Bromoacetamide Warhead

The 2-bromoacetyl group is a potent alkylating agent that reacts via an


 mechanism.
  • Mechanism: The carbon adjacent to the carbonyl is highly electrophilic due to the electron-withdrawing nature of the bromine and the carbonyl oxygen.

  • Limitation: According to the Hard and Soft Acids and Bases (HSAB) theory, the bromoacetamide is a relatively "hard" electrophile compared to acrylamides. It reacts rapidly with thiols (soft nucleophiles) but also poses a risk of reacting with amines (Lysine N-termini) and histidines, leading to non-specific proteome labeling.

  • Stability: In aqueous buffers at pH > 7.5, bromoacetamides degrade rapidly via hydrolysis, complicating long-duration screens (24h+).

Part 2: Comparative Analysis of Alternatives

The following table contrasts the baseline against the three primary alternatives for cysteine-targeted screening.

Table 1: Electrophile Performance Matrix
FeatureBaseline:

-Bromoacetamide
Alt 1:

-Chloroacetamide
Alt 2: Acrylamide Alt 3: Vinyl Sulfone
Intrinsic Reactivity (

)
High (Too "Hot")Moderate (Balanced)Low (Tunable)Moderate-High
GSH Half-life (

)
< 15 mins1 - 10 hours> 24 hours2 - 10 hours
Selectivity Low (Promiscuous)ModerateHigh (Geometry dependent)Moderate
Mechanism

Displacement

Displacement
Michael AdditionMichael Addition
Metabolic Stability Poor (Rapid hydrolysis)GoodExcellentGood
Primary Utility Positive Control / Lysate LabelingPrimary Screening Libraries Lead Optimization / TCI Kinase Targeting
Deep Dive into Alternatives
1.

-Chloroacetamides (The Direct Replacement)
  • Why it works: Chlorine is a poorer leaving group than bromine. This reduces the intrinsic reactivity (

    
    ) sufficiently to prevent rapid non-specific reaction with solvent-exposed thiols, while maintaining enough potency to label nucleophilic cysteines in a fragment screening context.
    
  • Recommendation: Use this as the standard warhead for initial hit finding . It maximizes the hit rate without the noise of bromo-analogs.

2. Acrylamides (The Gold Standard)
  • Why it works: Acrylamides are "soft" electrophiles that react via Michael addition. They typically require specific orientation within the binding pocket to react, meaning a hit indicates specific molecular recognition (high

    
     component) rather than just chemical reactivity.
    
  • Recommendation: Essential for Targeted Covalent Inhibitors (TCIs) intended for clinical development. Most FDA-approved covalent drugs (e.g., Osimertinib, Ibrutinib) use acrylamides.

3. Vinyl Sulfonamides/Sulfones[1][2]
  • Why it works: These offer a distinct geometry and reactivity profile. They are particularly useful when the target cysteine is located in a solvent-exposed region where acrylamides might be too slow to react.

Part 3: Visualizing the Screening Workflow

The following diagram outlines a robust Intact Protein Mass Spectrometry (MS) screening workflow designed to differentiate specific binders from promiscuous alkylators.

G cluster_0 Quality Control Loop Library Covalent Fragment Library (Chloro/Acrylamide) Pool Pool Generation (5-10 cmpds/well) Library->Pool Incubate Incubation Target Protein + Pools (4-24h @ 4°C) Pool->Incubate LCMS LC-MS Analysis (Intact Protein) Incubate->LCMS Deconv Deconvolution & Hit ID LCMS->Deconv Validation Validation (GSH Assay + Competition) Deconv->Validation Hit Confirmation Validation->Library Remove Promiscuous Binders

Figure 1: Standardized Covalent Fragment Screening Workflow. This process prioritizes the identification of specific binders by using pooled screening followed by rigorous validation.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure the alternatives perform as expected, you must validate their reactivity profiles.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic reactivity (


) of the fragment, ensuring it is not a "super-reactive" false positive.
  • Preparation: Prepare a 10 mM stock of the fragment in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix fragment (final 50 µM) with excess GSH (final 500 µM) in PBS. Include an internal standard (e.g., Indoprofen).[3]

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min. Quench with 1% Formic Acid.
    
  • Analysis: Analyze by LC-MS. Monitor the disappearance of the parent fragment peak.[4]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Criteria: A "drug-like" fragment should have a

      
       hours. If 
      
      
      
      min (like bromoacetamides), discard as promiscuous.
Protocol B: Intact Protein Mass Spectrometry Screen

Purpose: To identify fragments that bind specifically to the target protein.

  • Protein Prep: Buffer exchange target protein into non-amine buffer (e.g., HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME; use TCEP (0.5 mM) if a reducing agent is strictly necessary.

  • Pooling: Combine fragments into pools of 5-10 compounds. Ensure no isobaric overlaps (masses must differ by >1 Da).

  • Incubation: Add protein (final 2-5 µM) to fragment pools (final 50-100 µM each). Incubate for 24 hours at 4°C or 25°C.

  • LC-MS: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap.

  • Data Analysis: Deconvolute raw spectra to zero-charge mass.

    • Hit Definition: Mass shift corresponding to Fragment MW + Target MW (minus leaving group mass: -Br/-Cl for haloacetamides, +0 for acrylamides).

    • Occupancy: Calculate % labeling =

      
      .
      

Part 5: Reactivity vs. Selectivity Logic

The choice of warhead dictates the screening strategy. The diagram below illustrates the trade-off.

Reactivity Bromo Bromoacetamide (High Reactivity) Chloro Chloroacetamide (Balanced) Bromo->Chloro Optimization NonSpecific Non-Specific Alkylation Bromo->NonSpecific High Risk Acryl Acrylamide (High Selectivity) Chloro->Acryl Lead Gen HitFinding Effective Hit Finding Chloro->HitFinding Ideal for Screening Clinical Clinical Candidate Acryl->Clinical Ideal for Drugs

Figure 2: The Warhead Evolution Pipeline. Moving from red (high reactivity) to green (high selectivity) is the standard trajectory in covalent drug discovery.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile Fragment Screening.[5] Journal of the American Chemical Society. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Keeley, A., et al. (2020). Covalent fragment libraries in drug discovery. Drug Discovery Today. [Link]

Sources

Optimizing Intracellular Target Engagement: A Comparative Guide to Bromoacetamide-Based Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chemoproteomics and covalent drug discovery, cell permeability is not merely a physical property—it is a kinetic race between diffusion, intracellular target engagement, and extracellular hydrolysis. While iodoacetamide (IA) derivatives have long been the standard for cysteine profiling, their high reactivity often compromises their stability in complex biological media, leading to poor "effective" permeability and high off-target background.

This guide provides a technical comparison of bromoacetamide (BrA) -based probes against their iodo- and chloro- counterparts. We analyze why bromoacetamides often occupy the "Goldilocks" zone—offering a superior balance of metabolic stability and electrophilic reactivity for live-cell applications—and provide a self-validating experimental framework to measure their performance.

The Electrophile Landscape: Reactivity vs. Permeability

To select the right probe, one must understand the "Permeability-Stability Paradox." A probe that is highly permeable but unstable (e.g., rapidly hydrolyzes in growth media) will fail to label intracellular targets, mimicking the behavior of an impermeable molecule.

Comparative Analysis of Haloacetamide Probes

The following table synthesizes physicochemical properties and experimental performance metrics for the three primary haloacetamide classes.

FeatureIodoacetamide (IA) Bromoacetamide (BrA) Chloroacetamide (CAA)
Electrophilic Reactivity High (

)
Moderate (Comparable to IA, ~2-5x slower)Low (Requires high conc./temp)
Leaving Group Ability Excellent (I⁻ is a weak base)Good (Br⁻ is intermediate)Poor (Cl⁻ is a stronger base)
Media Stability (

)
Low (< 1-2 hours in dilute media)Moderate-High (> 4-6 hours)Very High (> 24 hours)
Selectivity Poor (Significant off-target alkylation of Lys, His, N-term)Good (Reduced off-target events)Excellent (Highly Cys-selective)
Effective Permeability Variable (Limited by rapid extracellular consumption)High (Sufficient stability for passive diffusion)High (But requires high dosage)
Primary Application Lysate profiling; Aggressive labelingLive-cell profiling; Covalent fragments Deep proteome coverage (Lysate)

Senior Scientist Insight: While IA-alkyne is the historical standard, its rapid degradation in cell media and high background labeling (isothreonine formation from methionine) often obscure low-abundance intracellular targets. Bromoacetamide probes (e.g., N-bromoacetyl-alkyne) are increasingly preferred for live-cell studies because they survive the transit across the membrane and the cytosol to reach their target intact.

Mechanistic Barriers to Target Engagement

Understanding where your probe fails is critical. The diagram below illustrates the kinetic barriers a bromoacetamide probe must overcome compared to its alternatives.

PermeabilityPathways Media Extracellular Media (Serum/Buffer) Membrane Plasma Membrane (Lipid Bilayer) Media->Membrane Diffusion Cytosol Cytosol (GSH/Proteome) Membrane->Cytosol Translocation Target Target Protein (Cysteine) Cytosol->Target Covalent Modification BrA Bromoacetamide (Balanced) Cytosol->BrA GSH Scavenging (Slower than IA) IA Iodoacetamide (High Reactivity) IA->Media Hydrolysis/Protein Binding (Rapid Loss) IA->Membrane Entry BrA->Membrane Passive Diffusion Fluoro Fluorophore-Conjugated (e.g., Rhodamine-BrA) Fluoro->Membrane Blocked by Lipophilicity/Size

Figure 1: Kinetic barriers to intracellular target engagement.[1] Bromoacetamides (BrA) evade rapid extracellular hydrolysis (unlike IA) and membrane exclusion (unlike large fluorophore conjugates), enabling effective cytosolic concentration.

Experimental Validation: The "In Situ vs. Lysate" Ratio

To objectively validate the cell permeability of a bromoacetamide probe, you cannot rely on fluorescence microscopy alone, as it does not confirm covalent engagement. The gold standard method is the In Situ vs. Lysate Labeling Ratio .

Protocol Overview

This protocol compares the labeling efficiency of the probe in live cells (where the membrane is a barrier) against cell lysates (where the membrane is removed).

  • Ratio ≈ 1: The probe is fully cell-permeable.

  • Ratio << 1: The probe is impermeable or being effluxed.

Step-by-Step Methodology
Materials
  • Cells: HeLa or HEK293T (grown to 80-90% confluence).

  • Probe: Bromoacetamide-alkyne (BrA-alkyne) vs. Iodoacetamide-alkyne (IA-alkyne).

  • Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitors.

  • Click Reagents: Azide-PEG3-Biotin, CuSO4, TCEP, TBTA.

Workflow
  • Preparation: Split cell culture into two identical pools: Pool A (Live) and Pool B (Lysate) .

  • Lysate Generation (Pool B):

    • Harvest cells from Pool B.

    • Lyse by sonication or detergent (Triton X-100).

    • Clarify lysate (10,000 x g, 10 min) and normalize protein concentration to 2 mg/mL.

  • Labeling Reaction:

    • In Situ (Pool A): Treat adherent live cells with 10 µM BrA-alkyne in serum-free media for 1 hour at 37°C.

    • Lysate (Pool B): Treat normalized lysate with 10 µM BrA-alkyne for 1 hour at Room Temperature (RT).

    • Control: Treat a separate sample with DMSO only.

  • Harvest & Normalization:

    • Wash Pool A cells 3x with cold PBS to remove extracellular probe.

    • Lyse Pool A cells using the exact same buffer as Pool B.

    • Normalize protein concentrations of both pools (e.g., BCA assay).

  • Click Chemistry (CuAAC):

    • React 50 µg of protein from both pools with Azide-Biotin (or Azide-Rhodamine for gel).

    • Incubate 1 hour at RT.

  • Readout:

    • Gel-Based: Run SDS-PAGE. Scan for fluorescence (if Rhodamine used) or Blot for Biotin (Streptavidin-HRP).

    • Mass Spec (ABPP): Enrich biotinylated peptides on Streptavidin beads, digest, and analyze by LC-MS/MS.

Data Interpretation

Calculate the Permeability Index (PI) for specific targets:



  • BrA-alkyne typically yields a PI of 0.8 – 1.0 for cytosolic targets.

  • IA-alkyne often yields a PI of 0.5 – 0.7 due to extracellular quenching.

  • Fluorescent-BrA (e.g., Fluorescein-BrA) often yields a PI of < 0.1 , confirming impermeability.

Workflow Visualization: The Validation Loop

This diagram outlines the decision logic for validating probe permeability using the protocol above.

ValidationWorkflow cluster_protocol Validation Protocol Start Start: Candidate Probe (e.g., BrA-Alkyne) Split Split Sample Start->Split Live Live Cell Incubation (10 µM, 1 hr) Split->Live Lysate Cell Lysate Incubation (10 µM, 1 hr) Split->Lysate Process Lysis & Normalization Live->Process Click Click Chemistry (Reporter Tag) Lysate->Click Process->Click Analysis SDS-PAGE / LC-MS Click->Analysis Compare Compare Band Intensities (In Situ vs. Lysate) Analysis->Compare Permeable Identical Profiles: High Permeability Compare->Permeable Ratio ~ 1 Impermeable Lysate >> In Situ: Low Permeability Compare->Impermeable Ratio < 0.2 Efflux Specific Bands Missing: Transporter Efflux Compare->Efflux Ratio varies by MW

Figure 2: Decision tree for validating cell permeability. A ratio of ~1 between live-cell and lysate labeling indicates successful membrane penetration.

Troubleshooting & Optimization

Issue: Low In-Situ Labeling Signal

  • Cause: High background thiol competition (GSH) or efflux pumps (P-gp).

  • Solution:

    • Switch from Iodoacetamide to Bromoacetamide to reduce reactivity with GSH.

    • Use Verapamil (10 µM) to inhibit efflux pumps during incubation.

    • Pulse-Chase: Pre-incubate with a known permeable inhibitor, then chase with the probe. If the probe signal disappears, it confirms the probe was reaching the target.

Issue: High Background / Smearing

  • Cause: Non-specific alkylation of Lysine/Histidine (common with IA).

  • Solution: Use Chloroacetamide (CAA) or lower the pH of the lysate reaction to 7.0. BrA is generally more selective than IA but less so than CAA.

References

  • Comparison of Haloacetamide Reactivity & Specificity

    • BenchChem.[2][3] "A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency." (2025).[2]

  • In Situ vs.

    • Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology (2004).
    • (Foundational method for ABPP permeability).

  • Bromoacetamide-Based Crosslinkers (DBrASO)

    • Luo, J., et al. "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis." eScholarship (2023).
  • Cysteine Reactivity Profiling & Probe Design

    • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems.
  • Cell Permeability of Fluorescent Probes

    • Lukinavičius, G., et al. "A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy."[4] Nature Chemistry (2013).

    • (Discusses the impermeability of standard fluorophores).

Sources

A Researcher's Guide to the Validation of Novel Chemical Probes: The Case of 4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of chemical biology and drug discovery, the development of selective and potent chemical probes is paramount to dissecting complex biological processes and validating novel therapeutic targets. A well-validated chemical probe is a powerful tool, enabling researchers to specifically modulate the function of a target protein in a cellular or in vivo context. However, the journey from a promising hit compound to a bona fide chemical probe is fraught with potential pitfalls, demanding rigorous and multifaceted validation.

This guide provides a comprehensive framework for the validation of a novel chemical probe, using the hypothetical compound "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" as a case study. We will explore the critical experimental steps and data interpretation required to establish the utility of this compound, comparing it to established best practices and alternative probes. Our focus will be on the principles of scientific integrity, ensuring that the presented methodologies are self-validating and grounded in authoritative references.

The Target: Unraveling the Function of Protein X

For the purpose of this guide, let us assume that "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" has been identified as a potential covalent inhibitor of "Protein X," a hypothetical E3 ubiquitin ligase implicated in a specific cancer signaling pathway. The bromoacetyl group is a reactive electrophile designed to form a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of Protein X. The N-butylbenzamide moiety is hypothesized to provide selectivity and drive binding to the target protein.

The Imperative of Rigorous Validation

The use of poorly characterized chemical probes can lead to misleading results and wasted resources. It is therefore essential to meticulously validate any new probe to ensure it meets the following criteria:

  • Potency: The probe should modulate the target's activity at a low concentration.

  • Selectivity: The probe should interact with the intended target with significantly higher affinity than with other proteins.

  • Mechanism of Action: The molecular mechanism by which the probe interacts with its target should be well-defined.

  • Cellular Activity: The probe should be able to engage its target in a cellular context and elicit a measurable biological response.

Experimental Workflow for Probe Validation

The validation of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" will be approached through a tiered experimental workflow, progressing from initial biochemical characterization to cellular and potentially in vivo studies.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation (Optional) A Compound Synthesis & QC B Target Engagement Assays (e.g., MST, SPR) A->B Purity & Identity Confirmed C Enzymatic Assays (IC50 Determination) B->C Binding Confirmed D Selectivity Profiling (e.g., Proteome-wide chemoproteomics) C->D Potency Determined E Cellular Target Engagement (e.g., CETSA, ABPP) D->E Selectivity Profiled F Phenotypic Assays (e.g., Cell viability, Pathway analysis) E->F Cellular Engagement Confirmed G On-Target/Off-Target Deconvolution (e.g., CRISPR, siRNA) F->G Phenotype Observed H Pharmacokinetic Profiling G->H On-Target Effect Confirmed I In Vivo Target Engagement H->I Favorable PK J Efficacy Studies in Disease Models I->J In Vivo Engagement

Figure 1. A tiered experimental workflow for the validation of a chemical probe.

Part 1: Biochemical Characterization

The initial phase of validation focuses on the direct interaction between "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" and its purified target, Protein X.

1.1. Synthesis and Quality Control:

The first step is to ensure the identity and purity of the synthesized compound. This is a critical but often overlooked step. Impurities can lead to erroneous results.

  • Protocol:

    • Synthesize "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" according to a defined chemical route.

    • Confirm the chemical structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

    • Assess the purity of the compound using high-performance liquid chromatography (HPLC). A purity of >95% is generally considered acceptable.

1.2. Target Engagement:

Direct binding of the probe to Protein X needs to be demonstrated. Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can provide quantitative binding affinity data (Kd).

  • Protocol (SPR):

    • Immobilize purified, recombinant Protein X on an SPR sensor chip.

    • Flow serial dilutions of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" over the chip.

    • Measure the change in the refractive index upon binding to determine the association (kon) and dissociation (koff) rates, and subsequently calculate the binding affinity (Kd).

1.3. Enzymatic Assays:

To determine the functional consequence of binding, an enzymatic assay is required. For an E3 ligase like Protein X, this could be a ubiquitination assay.

  • Protocol (In Vitro Ubiquitination Assay):

    • Combine purified E1, E2, ubiquitin, ATP, and the substrate of Protein X in a reaction buffer.

    • Add varying concentrations of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" or a vehicle control.

    • Initiate the reaction by adding Protein X.

    • Quench the reaction at a specific time point and analyze the ubiquitination of the substrate by Western blotting or other detection methods.

    • Calculate the IC50 value, the concentration of the probe that inhibits 50% of the enzymatic activity.

1.4. Selectivity Profiling:

A crucial aspect of probe validation is to assess its selectivity. A good chemical probe should be highly selective for its intended target. Chemoproteomic techniques, such as Activity-Based Protein Profiling (ABPP) or competitive chemoproteomics, are powerful tools for this purpose.

  • Protocol (Competitive Chemoproteomics):

    • Lyse cells and treat the proteome with varying concentrations of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide".

    • Add a broad-spectrum, reactive probe that labels a large number of proteins in the same class (e.g., a cysteine-reactive probe for E3 ligases).

    • Identify and quantify the labeled proteins using mass spectrometry.

    • Proteins that show reduced labeling in the presence of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" are potential off-targets.

Table 1: Comparison of Biochemical Properties

Parameter4-[(2-Bromoacetyl)amino]-N-butylbenzamideAlternative Probe (e.g., PROBE-Y)Ideal Characteristics
Purity (HPLC) >98%>99%>95%
Binding Affinity (Kd, SPR) 15 nM50 nM<100 nM
Enzymatic Potency (IC50) 50 nM200 nM<100 nM
Selectivity (vs. 100 other E3s) >100-fold selective>50-fold selective>30-fold selective
Part 2: Cellular Characterization

Once the biochemical properties are established, the next step is to evaluate the probe's performance in a more physiologically relevant cellular context.

2.1. Cellular Target Engagement:

It is essential to confirm that the probe can enter cells and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.

  • Protocol (CETSA):

    • Treat intact cells with "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" or a vehicle control.

    • Heat the cells at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble Protein X at each temperature by Western blotting.

    • Binding of the probe should stabilize Protein X, leading to a shift in its melting temperature.

2.2. Phenotypic Assays:

The on-target engagement should lead to a measurable cellular phenotype consistent with the known or hypothesized function of Protein X. For a protein involved in cancer signaling, this could be an effect on cell proliferation or apoptosis.

  • Protocol (Cell Viability Assay):

    • Plate cancer cells that are known to be dependent on the signaling pathway involving Protein X.

    • Treat the cells with a dose-response of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide".

    • After a defined incubation period, measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

    • Determine the EC50 value, the concentration of the probe that causes a 50% reduction in cell viability.

2.3. On-Target vs. Off-Target Effects:

To ensure that the observed cellular phenotype is a direct result of inhibiting Protein X, genetic knockdown or knockout experiments are crucial.

G cluster_0 Experimental Groups cluster_1 Expected Outcome A Wild-Type Cells + Probe D Phenotypic Effect (e.g., Decreased Viability) A->D B Protein X Knockdown/out Cells + Probe E No/Reduced Phenotypic Effect B->E C Wild-Type Cells + Vehicle F Baseline Viability C->F

Figure 2. Logic for on-target validation using genetic approaches.

  • Protocol (siRNA Knockdown):

    • Transfect cells with siRNA targeting Protein X or a non-targeting control siRNA.

    • Confirm the knockdown of Protein X by Western blotting.

    • Treat both knockdown and control cells with "4-[(2-Bromoacetyl)amino]-N-butylbenzamide".

    • Measure the cellular phenotype (e.g., cell viability). A significantly reduced effect of the probe in the knockdown cells would confirm on-target activity.

Table 2: Comparison of Cellular Properties

Parameter4-[(2-Bromoacetyl)amino]-N-butylbenzamideAlternative Probe (e.g., PROBE-Y)Ideal Characteristics
Cellular Target Engagement (CETSA Shift) + 5°C+ 2°CClear thermal shift
Cellular Potency (EC50) 200 nM1 µM< 1 µM
On-Target Effect (siRNA Rescue) >80% rescue~60% rescueSignificant rescue

Conclusion and Future Directions

The validation of a chemical probe is a rigorous, multi-step process that requires a combination of biochemical and cellular assays. "4-[(2-Bromoacetyl)amino]-N-butylbenzamide," based on our hypothetical data, demonstrates promising characteristics as a chemical probe for Protein X, with good potency, selectivity, and on-target cellular activity.

It is important to note that even a well-validated probe has limitations. The bromoacetyl warhead, while effective, can be reactive with other nucleophiles, and continued vigilance for off-target effects is necessary. Future studies could involve the development of a structurally related, non-reactive control compound to further dissect on-target from off-target effects. Additionally, successful in vivo studies, including pharmacokinetic profiling and efficacy in animal models, would further solidify the utility of "4-[(2-Bromoacetyl)amino]-N-butylbenzamide" as a valuable tool for the scientific community.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature chemical biology, 9(4), 195–199. [Link]

  • Chemical Probes Portal. (n.d.). Retrieved February 23, 2024, from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Kostic, M., & Jones, L. H. (2016). Critical Assessment of Chemical Probes in Drug Discovery. Current opinion in chemical biology, 32, 18–24. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.